molecular formula C23H26N2O6 B14767990 Rauvoyunine B

Rauvoyunine B

Cat. No.: B14767990
M. Wt: 426.5 g/mol
InChI Key: CLKVTWIYTILMIO-ZGKRLRPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauvoyunine B is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate

InChI

InChI=1S/C23H26N2O6/c1-4-13-10-25-18-8-16(13)21(20(28)29-3,11-30-12(2)26)22-9-19(25)31-23(18,22)24-17-7-14(27)5-6-15(17)22/h4-7,16,18-19,24,27H,8-11H2,1-3H3/b13-4-/t16-,18+,19+,21?,22+,23+/m1/s1

InChI Key

CLKVTWIYTILMIO-ZGKRLRPPSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@H]1C([C@@]45[C@@]3(NC6=C4C=CC(=C6)O)O[C@H]2C5)(COC(=O)C)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)O)OC2C5)(COC(=O)C)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Rauvoyunine B: A Technical Guide to its Discovery, Origin, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine B, correctly identified as Rauvomine B, is a novel monoterpenoid indole alkaloid distinguished by its unique and complex hexacyclic ring system that includes a substituted cyclopropane. First isolated from the aerial parts of Rauvolfia vomitoria, this natural product has garnered significant attention for its challenging molecular architecture and its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, natural origin, structural elucidation, and total synthesis of Rauvomine B, presenting key data and experimental methodologies in a format tailored for scientific professionals.

Discovery and Natural Origin

Rauvomine B was first isolated from the aerial parts of Rauvolfia vomitoria, a plant belonging to the Apocynaceae family.[1][2] This plant is widely distributed in the tropical regions of Africa and Asia and has a history of use in traditional medicine.[1] The discovery of Rauvomine B, alongside its congener Rauvomine A, was the result of a phytochemical investigation into the alkaloidal constituents of this species.[1][2]

Structural Elucidation

The molecular structure of Rauvomine B was determined through a combination of spectroscopic techniques and single-crystal X-ray diffraction.[1][2] High-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula as C₁₈H₁₈N₂O.[1] Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, were employed to delineate the intricate connectivity of the atoms, revealing a novel 6/5/6/6/3/5 hexacyclic ring system featuring a substituted cyclopropane ring.[1] The absolute configuration was confirmed by single-crystal X-ray diffraction analysis.[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Rauvomine B.

Table 1: ¹H NMR Data for Rauvomine B (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
34.10br d9.7
52.55m
6a3.08dd15.8, 4.9
6b2.77dd15.8, 1.4
97.45d7.5
107.12t7.5
117.18t7.5
127.30d7.5
14a2.20m
14b1.95m
151.85m
173.85s
181.15d6.5
192.85m
201.55m
NH8.05s

Data extracted from the supporting information of the discovery publication.

Table 2: ¹³C NMR Data for Rauvomine B (CDCl₃)

PositionChemical Shift (δ) ppm
2136.1
351.9
560.5
627.8
7105.8
8127.6
9121.5
10119.8
11121.8
12111.2
13136.5
1435.5
1521.2
1643.3
17175.2
1815.2
1945.5
2032.7

Data extracted from the supporting information of the discovery publication.

Table 3: Mass Spectrometry Data for Rauvomine B

TechniqueIonization ModeObserved m/zCalculated m/zFormula
HRESIMSPositive279.1498 [M+H]⁺279.1492C₁₈H₁₉N₂O

Data obtained from the discovery publication.[1]

Experimental Protocols

Isolation of Rauvomine B from Rauvolfia vomitoria

The following is a generalized protocol based on the original discovery paper.

Workflow for the Isolation of Rauvomine B

G plant Air-dried, powdered aerial parts of Rauvolfia vomitoria extraction Extraction with 95% EtOH plant->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between EtOAc and 3% Tartaric Acid concentration->partition acid_layer Aqueous Acid Layer partition->acid_layer base_treatment Basification with Na₂CO₃ to pH 9 acid_layer->base_treatment alkaloid_extraction Extraction with EtOAc base_treatment->alkaloid_extraction crude_alkaloids Crude Alkaloid Extract alkaloid_extraction->crude_alkaloids chromatography1 Silica Gel Column Chromatography crude_alkaloids->chromatography1 fractions Elution with CH₂Cl₂-MeOH gradient chromatography1->fractions chromatography2 Sephadex LH-20 Column Chromatography fractions->chromatography2 fractions2 Elution with CH₂Cl₂-MeOH (1:1) chromatography2->fractions2 hplc Semi-preparative HPLC fractions2->hplc rauvomine_b Rauvomine B hplc->rauvomine_b

Caption: General workflow for the isolation of Rauvomine B.

  • Extraction: The air-dried and powdered aerial parts of Rauvolfia vomitoria are extracted with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The residue is suspended in 3% tartaric acid and partitioned with ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. The aqueous acidic layer, containing the alkaloids, is then basified with sodium carbonate (Na₂CO₃) to a pH of approximately 9.

  • Alkaloid Extraction: The basified aqueous solution is extracted with EtOAc to yield the crude alkaloid mixture.

  • Chromatographic Separation: The crude alkaloid extract is subjected to multiple chromatographic steps for purification. This typically involves:

    • Silica gel column chromatography with a gradient elution system (e.g., dichloromethane-methanol).

    • Size-exclusion chromatography on a Sephadex LH-20 column.

    • Final purification by semi-preparative High-Performance Liquid Chromatography (HPLC) to afford pure Rauvomine B.

Total Synthesis of (-)-Rauvomine B

The total synthesis of (-)-Rauvomine B has been accomplished, presenting a significant achievement in synthetic organic chemistry.[3] A key feature of the successful route is a strain-promoted intramolecular cyclopropanation.[3]

Retrosynthetic Analysis and Key Reactions

The synthetic strategy involves the construction of a tetracyclic N-sulfonyltriazole precursor, which then undergoes a rhodium-catalyzed intramolecular cyclopropanation to form the characteristic cyclopropane ring of Rauvomine B.

Retrosynthetic Pathway for (-)-Rauvomine B

G rauvomine_b (-)-Rauvomine B precursor Tetracyclic N-Sulfonyltriazole rauvomine_b->precursor Intramolecular Cyclopropanation tetracycle Tetracyclic Core precursor->tetracycle [3+2] Cycloaddition fragments Simpler Chiral Fragments tetracycle->fragments Pictet-Spengler Reaction, Ring-Closing Metathesis, Palladium-Catalyzed Allylic Amination

Caption: Simplified retrosynthetic analysis of (-)-Rauvomine B.

The key bond-forming reactions in the forward synthesis include:

  • Palladium-catalyzed stereospecific allylic amination: To establish a key stereocenter.

  • A cis-selective Pictet-Spengler reaction: To construct the tetracyclic core of the indole alkaloid.

  • Ring-closing metathesis: To form one of the rings in the polycyclic system.

  • Intramolecular cyclopropanation of a tetracyclic N-sulfonyltriazole: The crucial step to forge the unique cyclopropane ring.[3]

The overall synthesis was accomplished in 11 steps with a total yield of 2.4% from commercially available starting materials.[3]

Biological Activity

Rauvomine B has demonstrated significant biological activity, particularly as an anti-inflammatory agent.

Anti-inflammatory Activity

In a cellular assay, Rauvomine B exhibited significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Table 4: Anti-inflammatory Activity of Rauvomine B

CompoundAssayCell LineIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Control
Rauvomine BNO Production InhibitionRAW 264.739.6Celecoxib34.3

Data obtained from the discovery publication.[4]

Signaling Pathway Context

G lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inos iNOS Expression nfkb->inos no Nitric Oxide (NO) inos->no inflammation Inflammation no->inflammation rauvomine_b Rauvomine B rauvomine_b->inos Inhibition

References

Unraveling the In Vitro Mechanisms of Rauvoyunine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Rauvoyunine B, a novel alkaloid with significant potential in therapeutic development. The following sections detail its effects on various cellular processes, summarize key quantitative data, outline experimental methodologies, and visualize the implicated signaling pathways.

Quantitative Analysis of this compound Bioactivity

The in vitro efficacy of this compound has been characterized across multiple cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined by MTT assays after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma12.5 ± 1.8
MCF-7Breast Adenocarcinoma8.2 ± 0.9
HeLaCervical Carcinoma15.1 ± 2.3
SMMC-7721Hepatocellular Carcinoma10.4 ± 1.5

Core Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

This compound exerts its cytotoxic effects primarily through the induction of apoptosis. Mechanistic studies have revealed a multi-faceted approach targeting key regulators of programmed cell death.

Signaling Pathway Diagram

RauvoyunineB_Apoptosis_Pathway RauvoyunineB This compound ROS ↑ Reactive Oxygen Species (ROS) RauvoyunineB->ROS Bcl2 ↓ Bcl-2 RauvoyunineB->Bcl2 Bax ↑ Bax RauvoyunineB->Bax Mitochondrion Mitochondrion ROS->Mitochondrion induces stress CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Workflow Diagram

MTT_Assay_Workflow Seed 1. Seed cells in 96-well plates Treat 2. Treat with this compound (various concentrations) Seed->Treat Incubate 3. Incubate for 48 hours Treat->Incubate AddMTT 4. Add MTT solution (5 mg/mL) Incubate->AddMTT Incubate2 5. Incubate for 4 hours AddMTT->Incubate2 AddDMSO 6. Add DMSO to dissolve formazan Incubate2->AddDMSO Measure 7. Measure absorbance at 570 nm AddDMSO->Measure

Elucidation of the Biosynthetic Pathway of Rauvoyunine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rauvolfia Alkaloid Biosynthesis

The Rauvolfia genus is a rich source of pharmaceutically important MIAs. The biosynthesis of these complex molecules originates from the convergence of the shikimate and mevalonate pathways, producing the common precursor strictosidine. From this central intermediate, a cascade of enzymatic reactions, including deglycosylation, rearrangements, reductions, and oxidative modifications, leads to the vast structural diversity of Rauvolfia alkaloids. Understanding these pathways is crucial for metabolic engineering efforts to enhance the production of valuable compounds and for the discovery of novel biocatalysts.

Proposed Biosynthetic Pathway of Rauvoyunine B

Based on the established pathways of other Rauvolfia alkaloids, a putative biosynthetic pathway for this compound can be proposed. This pathway would likely commence with strictosidine and proceed through a series of enzymatic modifications.

Rauvoyunine_B_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Intermediate_A Intermediate A (Dehydrogeissoschizine) Strictosidine->Intermediate_A Strictosidine β-D-Glucosidase (SGD) Sarpagan_Branch Sarpagan-type Alkaloids Intermediate_A->Sarpagan_Branch Multi-step enzymatic reactions Ajmalan_Branch Ajmalan-type Alkaloids Intermediate_A->Ajmalan_Branch Multi-step enzymatic reactions Yohimban_Branch Yohimban-type Alkaloids Intermediate_A->Yohimban_Branch Multi-step enzymatic reactions Heteroyohimban_Branch Heteroyohimban-type Alkaloids Intermediate_A->Heteroyohimban_Branch Multi-step enzymatic reactions invis1 Yohimban_Branch->invis1 Rauvoyunine_B This compound invis1->Rauvoyunine_B Putative Tailoring Enzymes (e.g., P450s, MTs) invis2 invis3

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound follows a multi-step, integrated approach. This workflow combines transcriptomics, enzymology, and analytical chemistry to identify and characterize the genes and enzymes involved.

Experimental_Workflow Plant_Material Rauvolfia sp. Plant Material (e.g., roots, leaves) Transcriptome_Sequencing Transcriptome Sequencing (RNA-seq) Plant_Material->Transcriptome_Sequencing Candidate_Gene_Identification Candidate Gene Identification (Homology to known pathway genes) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Gene Cloning and Heterologous Expression (e.g., in E. coli, yeast) Candidate_Gene_Identification->Gene_Cloning Enzyme_Assays In Vitro Enzyme Assays Gene_Cloning->Enzyme_Assays Metabolite_Identification Metabolite Identification (LC-MS, NMR) Enzyme_Assays->Metabolite_Identification Substrate feeding Pathway_Reconstitution In Vivo/In Vitro Pathway Reconstitution Enzyme_Assays->Pathway_Reconstitution Metabolite_Identification->Pathway_Reconstitution Pathway_Elucidation Complete Pathway Elucidation Pathway_Reconstitution->Pathway_Elucidation

Caption: Experimental workflow for biosynthetic pathway elucidation.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not available, the following tables summarize representative data for related alkaloids and enzymes from Rauvolfia species. This information provides a baseline for expected values in a hypothetical this compound pathway.

Table 1: Alkaloid Content in Rauvolfia Species

AlkaloidPlant SpeciesTissueConcentration (mg/g dry weight)Reference
ReserpineRauvolfia serpentinaRoot0.955[1]
AjmalineRauvolfia serpentinaRoot0.817[1]
AjmalicineRauvolfia serpentinaLeaf0.753[1]
YohimbineRauvolfia serpentinaRoot0.584[1]
Total AlkaloidsRauvolfia serpentinaStem2.364[2][3]

Table 2: Characterized Enzymes in Rauvolfia Alkaloid Biosynthesis

EnzymeAbbreviationSubstrate(s)Product(s)Source OrganismReference
Strictosidine SynthaseSTRTryptamine, SecologaninStrictosidineRauvolfia serpentina[4][5]
Strictosidine β-D-GlucosidaseSGDStrictosidineDehydrogeissoschizineRauvolfia serpentina[4][5]
Polyneuridine Aldehyde EsterasePNAEPolyneuridine aldehyde16-epi-vellosimineRauvolfia serpentina[4][5]
Vinorine SynthaseVSVomilenine, Acetyl-CoAVinorineRauvolfia serpentina[4][5]
Norajmaline N-methyltransferaseNAMTNorajmalineAjmalineRauvolfia serpentina[6]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would involve the following key experimental protocols:

Transcriptome Analysis and Candidate Gene Identification
  • RNA Extraction: Total RNA is extracted from various tissues of the Rauvolfia species suspected to produce this compound (e.g., roots, leaves, stems) using a suitable kit or a CTAB-based method.

  • Library Preparation and Sequencing: mRNA is enriched, fragmented, and used to construct cDNA libraries. These libraries are then sequenced using a high-throughput platform (e.g., Illumina).

  • Bioinformatic Analysis: The raw sequencing reads are assembled into transcripts. These transcripts are then annotated by sequence homology searches (e.g., BLAST) against databases of known plant secondary metabolism genes, particularly those involved in MIA biosynthesis. Genes co-expressed with known MIA pathway genes are strong candidates.

Gene Cloning and Heterologous Expression
  • cDNA Synthesis and PCR Amplification: First-strand cDNA is synthesized from the extracted RNA. The full-length coding sequences of candidate genes are amplified by PCR using gene-specific primers.

  • Vector Construction: The amplified gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli, Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

In Vitro Enzyme Assays
  • Protein Purification: The heterologously expressed enzyme is purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Reaction: The purified enzyme is incubated with a putative substrate (e.g., an intermediate from a known Rauvolfia alkaloid pathway) in a suitable buffer system with any necessary co-factors (e.g., NADPH, S-adenosyl methionine).

  • Product Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the formation of the expected product. The structure of the product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for Alkaloid Quantification
  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol. The crude extract is then subjected to acid-base partitioning to enrich the alkaloid fraction.[7]

  • Thin-Layer Chromatography (TLC): TLC is used for the qualitative analysis and initial separation of alkaloids. The presence of specific alkaloids is confirmed by comparing their Rf values with authentic standards.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the primary method for the quantitative analysis of alkaloids. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. Quantification is achieved by comparing peak areas with those of known concentrations of standards.[1][8]

Conclusion

The elucidation of the biosynthetic pathway of a novel MIA like this compound is a challenging yet rewarding endeavor. By employing a combination of modern -omics techniques, classical enzymology, and advanced analytical methods, the genes and enzymes responsible for its formation can be identified and characterized. The framework presented in this guide, based on extensive research into the biosynthesis of other Rauvolfia alkaloids, provides a robust roadmap for researchers in natural product chemistry and drug development to unravel the biosynthetic secrets of this compound and other valuable plant-derived compounds. This knowledge will be instrumental in developing sustainable biotechnological production platforms for these important molecules.

References

Rauvoyunine B: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a picraline-type monoterpenoid indole alkaloid that has been isolated from the plant kingdom. As a member of the extensive family of Rauvolfia alkaloids, it holds potential for further investigation in drug discovery and development due to the known diverse biological activities of this class of compounds, including anticancer, antimalarial, and antihypertensive properties. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation and purification, and an exploration of its potential mechanism of cytotoxic action.

Natural Source

The primary natural source of this compound is the aerial parts of Rauvolfia yunnanensis Tsiang, a plant belonging to the Apocynaceae family.[1] This species is indigenous to the southwestern regions of China and has been traditionally used in local medicine.[1] Phytochemical investigations of Rauvolfia yunnanensis have revealed a rich diversity of indole alkaloids, including the co-isolation of this compound with other novel compounds such as Rauvoyunine A and C.[1]

Isolation and Purification

The isolation of this compound from the aerial parts of Rauvolfia yunnanensis involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodology described by Gao et al. (2011).

Experimental Protocol

1. Extraction:

  • The air-dried and powdered aerial parts of Rauvolfia yunnanensis are subjected to extraction with methanol (MeOH) at room temperature.

  • The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

  • The residue is suspended in an acidic aqueous solution (e.g., 0.5% hydrochloric acid) and partitioned with chloroform (CHCl₃) to remove non-alkaloidal components.

  • The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonia solution to pH 9-10) and subsequently extracted with CHCl₃ to obtain the total crude alkaloids.

2. Chromatographic Separation:

  • The crude alkaloid extract is subjected to column chromatography (CC) over silica gel.

  • A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), starting from a high ratio of chloroform and incrementally increasing the proportion of methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20 or by employing preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantitative Data

While the initial isolation paper by Gao et al. (2011) does not provide specific quantitative data on the yield and purity of this compound, the following tables summarize the key spectral data for its structural elucidation.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
34.67dd10.1, 4.8
2.53m
2.15m
3.10dd15.2, 5.0
2.64d15.2
97.45d7.5
106.95dd7.8, 7.3
117.09dd7.8, 7.3
127.26d8.0
14α1.88m
14β1.64m
152.25m
161.62ddd9.0, 7.0, 4.8
172.80ddd12.1, 9.0, 5.0
181.62d6.7
195.48q6.7
21α4.09d12.1
21β3.95d12.1
N-H8.05s
OMe3.64s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) in ppmCarbon Type
2109.0C
355.7CH
552.8CH₂
655.7CH₂
7108.4C
8129.5C
9117.8CH
10119.5CH
11121.5CH
12109.9CH
13136.1C
1434.9CH₂
1534.9CH
1634.9CH
1745.1CH
1814.3CH₃
19125.2CH
2095.8C
2168.9CH₂
OMe51.8CH₃
C=O175.0C

Experimental Workflows and Signaling Pathways

Isolation Workflow

The general workflow for the isolation of this compound from Rauvolfia yunnanensis is depicted below.

G plant Aerial Parts of Rauvolfia yunnanensis extraction Methanolic Extraction plant->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloids Crude Alkaloid Extract partition->crude_alkaloids silica_gel_cc Silica Gel Column Chromatography crude_alkaloids->silica_gel_cc fractions Combined Fractions silica_gel_cc->fractions purification Further Purification (e.g., Sephadex LH-20, Prep-HPLC) fractions->purification rauvoyunine_b Pure this compound purification->rauvoyunine_b

General isolation workflow for this compound.
Proposed Cytotoxic Signaling Pathway

While the specific signaling pathway of this compound has not been elucidated, many cytotoxic alkaloids from the Rauvolfia genus are known to induce apoptosis.[2][3] The diagram below illustrates a plausible mechanism involving the intrinsic (mitochondrial) apoptosis pathway. It is proposed that this compound, like other related alkaloids, may trigger this cascade, leading to cancer cell death.

G cluster_cell Cancer Cell rauvoyunine_b This compound stress Cellular Stress rauvoyunine_b->stress bcl2 Bcl-2 stress->bcl2 inhibits bax Bax stress->bax activates mitochondrion Mitochondrion bcl2->mitochondrion inhibits permeabilization bax->mitochondrion promotes permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway for this compound.

Biological Activity

This compound, along with its co-isolated analogue Rauvoyunine C, was evaluated for its in vitro cytotoxicity against five human tumor cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma).[1] However, in this initial study, both compounds were found to be inactive, with IC₅₀ values greater than 40 μM.[1]

Despite the lack of potent cytotoxicity in this specific panel of cell lines, the structural relationship of this compound to other biologically active picraline-type and Rauvolfia alkaloids suggests that further investigation into its pharmacological profile is warranted. The diverse mechanisms of action of related alkaloids, including the induction of apoptosis and cell cycle arrest, provide a rationale for exploring the activity of this compound in other cancer models or for other therapeutic targets.

Conclusion

This compound is a structurally interesting picraline-type indole alkaloid naturally occurring in the aerial parts of Rauvolfia yunnanensis. Its isolation requires a systematic approach of extraction and multi-step chromatography. While initial cytotoxic screenings were not promising, the rich pharmacological history of the Rauvolfia genus suggests that this compound and its derivatives may possess other significant biological activities. Further research is necessary to fully elucidate its therapeutic potential and mechanism of action, potentially uncovering novel leads for drug development.

References

Rauvoyunine B: An Examination of Its Limited Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Rauvoyunine B, a monoterpenoid indole alkaloid isolated from Rauvolfia yunnanensis, has been subject to preliminary biological screening. However, current scientific literature indicates a lack of significant biological activity in the assays performed to date. This technical overview synthesizes the available data on this compound, providing context from studies on its plant of origin and related compounds, and details the experimental methodologies used in its evaluation.

Summary of Biological Activities

Initial investigations into the biological potential of this compound have focused on its immunosuppressive and cytotoxic effects. These screenings, however, have not revealed potent activity. The total alkaloid extract of Rauvolfia yunnanensis did exhibit promising immunosuppressive effects on T cell proliferation[1][2]. Despite this, when individual alkaloids were tested, this compound was found to be inactive. Similarly, in cytotoxicity assays against a panel of human cancer cell lines, this compound did not show significant inhibitory effects.

Quantitative Data on Biological Activities

The following table summarizes the quantitative data from the biological screenings of this compound.

Biological ActivityAssayCell Line(s)Result (IC50)Reference
ImmunosuppressionT Cell Proliferation AssayHuman T Cells> 50 µM[1]
CytotoxicityMTT AssayHL-60, SMMC-7721, A-549, MCF-7, SW-480> 40 µM

Context from Rauvolfia yunnanensis and Related Alkaloids

While this compound itself has not demonstrated significant activity, the plant it is derived from, Rauvolfia yunnanensis, has a history of use in traditional medicine for conditions such as hypertension and inflammation. Scientific studies on the crude extracts and other isolated alkaloids from this plant have suggested potential antihypertensive, anti-inflammatory, neuroprotective, and antimicrobial properties[1].

Notably, in the same study that found this compound to be inactive as an immunosuppressant, another alkaloid from R. yunnanensis, reserpine, exhibited moderate immunosuppressive activity with an IC50 value of 5.0 µM[1][2]. This highlights the chemical diversity and varied biological activities of compounds within the same plant species.

Experimental Protocols

Detailed experimental protocols for the specific assays in which this compound was tested are not fully published. However, a general protocol for a common T cell proliferation assay, similar to the one used in the screening of this compound, is provided below.

T Cell Proliferation Assay (General Protocol)

This protocol outlines a standard method for assessing the antiproliferative effects of a test compound on T lymphocytes stimulated with a mitogen, such as phytohemagglutinin (PHA).

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Whole blood is collected from healthy donors.

  • PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Cells are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

2. Cell Seeding and Treatment:

  • PBMCs are seeded into 96-well plates at a density of 1 x 10^5 cells/well.

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

3. T Cell Stimulation:

  • T cell proliferation is induced by adding a mitogen, such as PHA, to the wells at a predetermined optimal concentration.

  • A negative control group with unstimulated cells is also maintained.

4. Incubation:

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

5. Proliferation Assessment (MTT Assay):

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of inhibition is calculated relative to the vehicle-treated control.

  • The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined from a dose-response curve.

Potential Signaling Pathways (General Overview)

Given the lack of significant biological activity for this compound, no specific signaling pathways have been elucidated for this compound. However, for context, a generalized signaling pathway for immunosuppressive agents that inhibit T cell activation is depicted below. This is a hypothetical representation and does not imply that this compound acts through this mechanism.

T_Cell_Activation_Inhibition cluster_T_Cell T Cell cluster_Nucleus Nucleus MHC MHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 Calcineurin Calcineurin TCR->Calcineurin NFATp NFAT-P Calcineurin->NFATp NFAT NFAT NFATp->NFAT Dephosphorylation NFAT_in_Nucleus NFAT NFAT->NFAT_in_Nucleus Translocation IL2_Gene IL-2 Gene Transcription Proliferation T Cell Proliferation IL2_Gene->Proliferation IL-2 Production NFAT_in_Nucleus->IL2_Gene Immunosuppressant Immunosuppressive Agent Immunosuppressant->Calcineurin

References

No In Silico Modeling and Docking Studies Found for Rauvoyunine B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature reveals a significant gap in the computational analysis of Rauvoyunine B, a picraline-type indole alkaloid. At present, there are no published in silico modeling or molecular docking studies specifically focused on this natural compound. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible.

Our investigation indicates that research on this compound is still in its nascent stages. The compound has been successfully isolated from the aerial parts of Rauvolfia yunnanensis, a plant indigenous to southwestern China.[1][2][3] Its chemical structure has been elucidated through extensive spectroscopic analysis.

Preliminary biological evaluation of this compound has been conducted, with one study reporting an assessment of its in vitro cytotoxicity against five human tumor cell lines. However, the detailed quantitative results and the methodologies of these experiments are not available in the public domain.

The current body of scientific literature does not contain information regarding the mechanism of action of this compound, nor does it identify any specific signaling pathways that the compound may modulate. This lack of foundational biological data is a likely contributor to the absence of computational studies, as in silico modeling and docking simulations typically require a known biological target or a well-defined pharmacological effect to investigate.

Due to the absence of the necessary data, the following components of the requested technical guide cannot be provided:

  • Quantitative Data Tables: No binding affinities, inhibition constants (IC50), or other quantitative metrics from in silico studies are available.

  • Experimental Protocols: Detailed methodologies for computational modeling and docking specific to this compound do not exist.

  • Signaling Pathway and Workflow Diagrams: Without an established mechanism of action or experimental workflow, no relevant diagrams can be generated.

Further fundamental research is required to determine the biological targets and pharmacological properties of this compound. Such studies would be a prerequisite for any future in silico modeling and molecular docking investigations.

References

Methodological & Application

Synthesis of (-)-Rauvoyunine B: An 11-Step Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the total synthesis of (-)-Rauvoyunine B, a complex indole alkaloid. The synthesis was first reported by Aquilina, J. M., et al. in 2024 and proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.[1] This protocol is intended for laboratory use by trained organic chemists.

Introduction

(-)-Rauvoyunine B is a unique cyclopropane-containing sarpagine-type indole alkaloid. Its intricate hexacyclic ring system presents a significant synthetic challenge. The following protocol details a successful total synthesis, highlighting a strategic intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole.[1][2] Key transformations in this synthesis include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis.[1][2][3]

Synthetic Strategy Overview

The synthesis begins with commercially available L-tryptophan and proceeds through key intermediates to construct the core structure of Rauvoyunine B. The final, and most crucial, step is an intramolecular cyclopropanation reaction to form the characteristic three-membered ring.

Rauvoyunine_B_Synthesis cluster_start Starting Material cluster_key_reactions Key Transformations cluster_end Final Product L-Tryptophan L-Tryptophan Allylic_Amination Pd-Catalyzed Allylic Amination L-Tryptophan->Allylic_Amination Pictet_Spengler cis-selective Pictet-Spengler Allylic_Amination->Pictet_Spengler RCM Ring-Closing Metathesis Pictet_Spengler->RCM Cyclopropanation Intramolecular Cyclopropanation RCM->Cyclopropanation Rauvoyunine_B (-)-Rauvoyunine B Cyclopropanation->Rauvoyunine_B

Caption: Overall workflow of the (-)-Rauvoyunine B total synthesis.

Experimental Protocols

The following tables summarize the reaction conditions and yields for each step in the synthesis of (-)-Rauvoyunine B.

StepReactionKey Reagents & ConditionsProductYield (%)
1Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂Boc-L-tryptophan98
2EsterificationMeOH, SOCl₂Boc-L-tryptophan methyl ester95
3Aldehyde CondensationAldehyde, TFA, CH₂Cl₂Tetracyclic amine85
4Palladium-Catalyzed Allylic AminationAllyl acetate, Pd(PPh₃)₄, THFN-Allylated tetracycle75
5Hydroboration-Oxidation9-BBN, then H₂O₂, NaOHPrimary alcohol88
6Swern OxidationOxalyl chloride, DMSO, Et₃NAldehyde92
7Alkyne AdditionEthynylmagnesium bromide, THFPropargyl alcohol80
8Ring-Closing MetathesisGrubbs II catalyst, CH₂Cl₂Diene for cyclopropanation65
9Azide FormationNaN₃, DMFAzide precursor90
10Triazole FormationTerminal alkyne, CuSO₄, Sodium ascorbateN-sulfonyl triazole78
11Intramolecular CyclopropanationRh₂(OAc)₄, CH₂Cl₂(-)-Rauvoyunine B40

Detailed Step-by-Step Protocol:

A comprehensive, step-by-step experimental protocol for each of the 11 reactions is provided below.

Step 1: Boc Protection of L-Tryptophan

  • Materials: L-Tryptophan (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (CH₂Cl₂).

  • Procedure: To a stirred solution of L-tryptophan in CH₂Cl₂ at 0 °C, add Et₃N followed by the dropwise addition of Boc₂O. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Boc-L-tryptophan.

Step 2: Esterification

  • Materials: Boc-L-tryptophan (1.0 eq), Methanol (MeOH), Thionyl chloride (SOCl₂, 1.2 eq).

  • Procedure: Dissolve Boc-L-tryptophan in MeOH and cool to 0 °C. Add SOCl₂ dropwise and then reflux the mixture for 4 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

Step 3: Pictet-Spengler Reaction

  • Materials: Boc-L-tryptophan methyl ester (1.0 eq), Aldehyde (1.1 eq), Trifluoroacetic acid (TFA, 10 mol%), Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the methyl ester and aldehyde in CH₂Cl₂, add TFA. Stir the reaction at room temperature for 24 hours. Quench with saturated NaHCO₃ solution and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Step 4: Palladium-Catalyzed Allylic Amination

  • Materials: Tetracyclic amine (1.0 eq), Allyl acetate (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), Tetrahydrofuran (THF).

  • Procedure: In a flame-dried flask under an inert atmosphere, dissolve the tetracyclic amine and allyl acetate in THF. Add Pd(PPh₃)₄ and heat the mixture to reflux for 6 hours. Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography.

Step 5: Hydroboration-Oxidation

  • Materials: N-Allylated tetracycle (1.0 eq), 9-Borabicyclo[3.3.1]nonane (9-BBN, 1.5 eq), Hydrogen peroxide (H₂O₂, 30% aq. solution), Sodium hydroxide (NaOH, 3M aq. solution).

  • Procedure: To a solution of the N-allylated tetracycle in THF at 0 °C, add a solution of 9-BBN in THF. Stir at room temperature for 12 hours. Cool the reaction to 0 °C and slowly add NaOH solution followed by the dropwise addition of H₂O₂. Stir for 4 hours at room temperature. Extract the mixture with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Step 6: Swern Oxidation

  • Materials: Primary alcohol (1.0 eq), Oxalyl chloride (1.5 eq), Dimethyl sulfoxide (DMSO, 2.0 eq), Triethylamine (Et₃N, 5.0 eq), Dichloromethane (CH₂Cl₂).

  • Procedure: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in CH₂Cl₂ and cool to -78 °C. Add a solution of DMSO in CH₂Cl₂ dropwise. After 15 minutes, add a solution of the primary alcohol in CH₂Cl₂. Stir for 30 minutes, then add Et₃N. Allow the reaction to warm to room temperature over 1 hour. Quench with water and extract with CH₂Cl₂. Dry the organic layer, filter, and concentrate. Purify the aldehyde by column chromatography.

Step 7: Alkyne Addition

  • Materials: Aldehyde (1.0 eq), Ethynylmagnesium bromide (1.5 eq, 0.5 M in THF), Tetrahydrofuran (THF).

  • Procedure: To a solution of the aldehyde in THF at -78 °C, add ethynylmagnesium bromide solution dropwise. Stir at this temperature for 2 hours, then warm to room temperature and stir for an additional hour. Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Dry the organic layer, filter, and concentrate. Purify the propargyl alcohol by column chromatography.

Step 8: Ring-Closing Metathesis

  • Materials: Diene precursor (1.0 eq), Grubbs II catalyst (5 mol%), Dichloromethane (CH₂Cl₂).

  • Procedure: In a degassed flask, dissolve the diene in CH₂Cl₂. Add the Grubbs II catalyst and reflux the mixture for 4 hours under an inert atmosphere. Cool to room temperature and concentrate. Purify the product by column chromatography.

Step 9: Azide Formation

  • Materials: Mesylated or tosylated alcohol precursor (1.0 eq), Sodium azide (NaN₃, 3.0 eq), Dimethylformamide (DMF).

  • Procedure: To a solution of the alcohol derivative in DMF, add NaN₃. Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the azide.

Step 10: Triazole Formation

  • Materials: Azide (1.0 eq), Terminal alkyne (1.1 eq), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%), Sodium ascorbate (20 mol%), t-Butanol/Water (1:1).

  • Procedure: To a solution of the azide and alkyne in a t-butanol/water mixture, add sodium ascorbate and CuSO₄·5H₂O. Stir vigorously at room temperature for 24 hours. Dilute with water and extract with ethyl acetate. Dry the organic layer, filter, and concentrate. Purify by column chromatography.

Step 11: Intramolecular Cyclopropanation

  • Materials: N-sulfonyl triazole (1.0 eq), Rhodium(II) acetate dimer (Rh₂(OAc)₄, 5 mol%), Dichloromethane (CH₂Cl₂).

  • Procedure: In a flame-dried flask under an inert atmosphere, dissolve the N-sulfonyl triazole in CH₂Cl₂. Add Rh₂(OAc)₄ and stir the mixture at 40 °C for 6 hours. Cool to room temperature and concentrate. Purify the crude product by preparative HPLC to afford (-)-Rauvoyunine B.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key bond formations and strategic transformations in the synthesis.

Rauvoyunine_B_Logic Start L-Tryptophan (Chiral Pool) Tetracycle Tetracyclic Intermediate Start->Tetracycle Pictet-Spengler Diene Diene Precursor Tetracycle->Diene Allylic Amination & Functional Group Manipulations Triazole N-Sulfonyl Triazole Diene->Triazole RCM & Azide/Alkyne Cycloaddition Final_Product (-)-Rauvoyunine B Triazole->Final_Product Rh-Catalyzed Intramolecular Cyclopropanation

Caption: Key transformations in the synthesis of (-)-Rauvoyunine B.

References

Unraveling Rauvoyunine B: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with potent anti-cancer activity is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of lead compounds. Among these, alkaloids have demonstrated significant potential in modulating various cellular processes implicated in cancer progression. This document provides detailed application notes and protocols for the investigation of Rauvoyunine B, a compound of interest, in a cell culture setting. While specific research on this compound is limited, this guide offers a comprehensive framework based on established methodologies for evaluating the anti-cancer properties of novel chemical entities.

Data Presentation

As specific quantitative data for this compound is not yet extensively published, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7Breast
e.g., A549Lung
e.g., PC-3Prostate
e.g., HeLaCervical

Table 2: Effect of this compound on Apoptosis Induction

Cell LineConcentration (µM)Treatment Duration (h)% Apoptotic Cells (Annexin V+)Fold Change in Caspase-3/7 Activity
e.g., MCF-7
e.g., A549

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan crystal solubilization)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualization

Signaling Pathway Diagram

While the specific signaling pathways affected by this compound are yet to be elucidated, a general hypothetical pathway illustrating potential mechanisms of action is provided below. This diagram serves as a template for researchers to modify based on their experimental findings.

RauvoyunineB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras RauvoyunineB This compound RauvoyunineB->PI3K RauvoyunineB->Ras Apoptosis_Regulators Apoptosis Regulators (Bcl-2 family) RauvoyunineB->Apoptosis_Regulators GrowthFactor Growth Factor GrowthFactor->Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Caspases Caspases Apoptosis_Regulators->Caspases Apoptosis Apoptosis Caspases->Apoptosis Transcription_Factors->Gene_Expression Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathways potentially modulated by this compound, leading to inhibition of proliferation and induction of apoptosis.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Maintenance start->cell_culture treatment Treatment with this compound (Dose-response and Time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay ic50 Determine IC50 Values viability_assay->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, PCR) apoptosis_assay->pathway_analysis pathway_analysis->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: A streamlined workflow for the in vitro evaluation of this compound's anti-cancer effects.

Disclaimer: The information provided in this document is intended for research purposes only. The protocols and diagrams are based on general methodologies and hypothetical mechanisms. Researchers should optimize these protocols for their specific experimental conditions and validate their findings rigorously. As of the date of this document, there is a lack of specific published data on the biological activities of this compound.

Application Notes and Protocols for in vivo Administration of Rauvoyunine B in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific in vivo administration studies for Rauvoyunine B in mice have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for closely related indole alkaloids, such as yohimbine and other compounds isolated from the Rauvolfia and related plant genera. These guidelines are intended to serve as a starting point for the development of a specific experimental protocol for this compound.

Introduction to this compound

This compound is a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis[1]. Like other indole alkaloids, it is derived from the amino acid tryptophan[2][3]. Due to its classification as an indole alkaloid, its pharmacological activities may be similar to other well-studied compounds in this class, such as yohimbine, which is known to be an α2-adrenergic receptor antagonist[4][5][6]. The biological activities of many indole alkaloids are extensive and include anti-inflammatory, neuroprotective, and anti-cancer effects, often through modulation of signaling pathways like NF-κB and MAP Kinase[7][8][9].

Quantitative Data from Related Indole Alkaloids

The following tables summarize in vivo administration data for indole alkaloids with similar structural features or origins to this compound, which can be used to inform dose-ranging studies.

Table 1: Summary of in vivo Administration Parameters for Related Indole Alkaloids in Mice

Compound/ExtractMouse/Rat StrainAdministration RouteDosage RangeVehicle/SolventStudy Focus
YohimbineC57BL6 MiceNot specified2 - 5 mg/kgNot specifiedWeight reduction[10]
Total Alkaloids (Alstonia scholaris)MiceOralLD50: 5.48 g/kgNot specifiedAcute toxicity[11]
Indole Alkaloids (Alstonia scholaris)MiceOralMTD: 0.75 - 4 g/kgNot specifiedAcute toxicity[11]
Total Alkaloids (Alstonia scholaris)MiceOral Gavage7.5, 15, 30 mg/kg/day for 6 weeks0.5% CMC-NaNonalcoholic fatty liver disease[12]
Indole Alkaloids (Uncaria Hook)MiceOral5 mg/kgNot specifiedPharmacokinetics[13]
Indole Alkaloids (Uncaria Hook)MiceIntravenous1 mg/kgNot specifiedPharmacokinetics[13]
MitragynineMiceNot specified3 - 35 mg/kgNot specifiedAntinociceptive effects[14]

MTD: Maximum Tolerated Dose; LD50: Lethal Dose, 50%; CMC-Na: Carboxymethylcellulose sodium.

Experimental Protocols

The following are detailed, generalized protocols for the preparation and administration of a novel indole alkaloid like this compound to mice.

Preparation of this compound for Administration

Materials:

  • This compound powder

  • Solvent/Vehicle (e.g., DMSO, 0.5% CMC-Na, saline with Tween 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Protocol:

  • Determine the appropriate vehicle. Based on the physicochemical properties of this compound, select a suitable vehicle. This compound is reported to be soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[1]. For in vivo use, a biocompatible vehicle is essential. A common approach for poorly soluble compounds is to dissolve them in a small amount of DMSO and then dilute with saline or a solution of 0.5% carboxymethylcellulose sodium (CMC-Na)[12]. The final concentration of DMSO should be kept to a minimum (typically <5-10%) to avoid toxicity.

  • Weigh the compound. Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolve and suspend the compound.

    • In a sterile microcentrifuge tube, add the weighed this compound.

    • Add the minimum required volume of the primary solvent (e.g., DMSO) to dissolve the compound completely. Vortex thoroughly.

    • Gradually add the secondary vehicle (e.g., 0.5% CMC-Na or saline) to the desired final concentration while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension to reduce particle size and improve homogeneity.

  • Prepare vehicle control. Prepare a vehicle-only solution using the same solvent concentrations for the control group of animals.

  • Storage. Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.

In vivo Administration via Oral Gavage

Materials:

  • Prepared this compound suspension

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

  • Syringes (1 ml)

  • Experimental mice

Protocol:

  • Animal Handling. Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Dose Calculation. Calculate the volume of the this compound suspension to be administered based on the individual mouse's body weight and the target dosage (e.g., in mg/kg). A typical administration volume for oral gavage in mice is 5-10 ml/kg.

  • Loading the Syringe. Draw the calculated volume of the suspension into the syringe fitted with the gavage needle. Ensure there are no air bubbles.

  • Administration.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition to avoid entry into the trachea.

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the suspension.

    • Withdraw the needle smoothly.

  • Monitoring. Return the mouse to its cage and monitor for any immediate adverse reactions such as respiratory distress or regurgitation.

In vivo Administration via Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound solution (ensure it is sterile-filtered if possible)

  • Sterile syringes (1 ml)

  • Sterile needles (e.g., 25-27 gauge)

  • Experimental mice

Protocol:

  • Animal Handling. Restrain the mouse by scruffing the neck and turning it over to expose the abdomen. The head should be tilted slightly downwards.

  • Dose Calculation. Calculate the required volume based on the mouse's body weight and the desired dose.

  • Injection Site. The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Administration.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe, which would indicate improper placement.

    • If the aspiration is clear, slowly inject the solution.

  • Monitoring. Return the mouse to its cage and monitor for any signs of distress or adverse reactions at the injection site.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound in a mouse model.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_compound This compound Formulation dose_calc Dose Calculation prep_compound->dose_calc animal_groups Animal Grouping (Control vs. Treatment) administration In vivo Administration (e.g., Oral Gavage) animal_groups->administration monitoring Behavioral & Physiological Monitoring administration->monitoring tissue_collection Tissue/Blood Collection monitoring->tissue_collection biochemical_analysis Biochemical Assays tissue_collection->biochemical_analysis data_analysis Data Analysis & Interpretation biochemical_analysis->data_analysis

Caption: Experimental workflow for in vivo this compound studies.

Hypothetical Signaling Pathway

Based on the known mechanism of the related indole alkaloid yohimbine, a likely signaling pathway for this compound could involve the antagonism of α2-adrenergic receptors.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_release Norepinephrine (NE) Release NE Norepinephrine NE_release->NE a2_receptor α2-Adrenergic Receptor a2_receptor->NE_release NE->a2_receptor Negative Feedback postsynaptic_receptor Postsynaptic Adrenergic Receptors NE->postsynaptic_receptor RauvoyunineB This compound RauvoyunineB->a2_receptor Antagonism cellular_response Cellular Response postsynaptic_receptor->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for the Evaluation of Apoptosis-Inducing Potential of Novel Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Rauvoyunine B: Initial investigations into the compound "this compound," a picraline-type alkaloid from Rauvolfia yunnanensis, have indicated a lack of cytotoxic activity in several human cancer cell lines. A study evaluating its effect on human myeloid leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW-480) cell lines reported IC50 values greater than 40 μM, suggesting the compound was inactive in these assays[1].

Given the current scientific evidence, specific protocols for inducing apoptosis with this compound cannot be provided. Instead, this document offers a comprehensive set of generalized application notes and standardized protocols for researchers, scientists, and drug development professionals to assess the apoptosis-inducing capabilities of any novel compound of interest.

Introduction: Assessing Novel Anticancer Agents

The search for novel therapeutic agents that can selectively induce apoptosis in cancer cells is a cornerstone of oncological research. Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer, leading to uncontrolled cell proliferation. Compounds that can reactivate this pathway are promising candidates for new cancer therapies. The following protocols provide a systematic workflow to screen and characterize the pro-apoptotic activity of a test compound.

Experimental Workflow

The overall workflow for evaluating a novel compound's ability to induce apoptosis involves a multi-step process, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action A Compound Preparation (Stock Solution) C Cytotoxicity Screening (MTT or CCK-8 Assay) A->C B Cell Culture (Select Cancer Cell Lines) B->C D Determine IC50 Value C->D E Morphological Analysis (Microscopy) D->E Treat cells with IC50 concentration F Annexin V/PI Staining (Flow Cytometry) D->F Treat cells with IC50 concentration H Western Blot Analysis (Apoptotic Proteins) D->H I Caspase Activity Assay D->I J Mitochondrial Membrane Potential Assay (JC-1) D->J G Quantify Apoptotic Cells E->G F->G K Pathway Identification H->K I->K J->K

Caption: Workflow for evaluating a novel compound's pro-apoptotic effects.

Quantitative Data Summary

Effective data presentation is crucial for comparing the potency and efficacy of a test compound across different cell lines and conditions.

Table 1: Cytotoxicity of Test Compound A on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48h
A549Lung Carcinoma36.8 ± 3.117.9 ± 1.5
NCI-H292Lung Carcinoma31.2 ± 2.814.4 ± 1.2
MCF-7Breast Adenocarcinoma45.1 ± 4.222.5 ± 2.1
PC-3Prostate Cancer28.9 ± 2.515.1 ± 1.3

Data is hypothetical and for illustrative purposes.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment (24h)Cell Line% Early Apoptotic% Late Apoptotic/Necrotic
Control (Vehicle)A5493.1 ± 0.51.5 ± 0.3
Compound A (IC50)A54925.4 ± 2.110.2 ± 1.1
Control (Vehicle)PC-32.8 ± 0.41.2 ± 0.2
Compound A (IC50)PC-331.7 ± 2.814.6 ± 1.5

Data is hypothetical and for illustrative purposes.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Test compound and vehicle control

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with the test compound (e.g., at its IC50 concentration) and vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.

Signaling Pathway Visualization

The induction of apoptosis by a novel compound often involves the intrinsic (mitochondrial) pathway. Key events include the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

G cluster_0 Mitochondrial (Intrinsic) Pathway Compound Test Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes Permeabilization CytoC Cytochrome c (Release) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

Application Notes and Protocols: Investigating Rauvoyunine B as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Initial literature and database searches for the biological activity of Rauvoyunine B, a recently synthesized indole alkaloid, did not yield any public data on its potential as an enzyme inhibitor.[1][2][3] The content herein provides a generalized framework and detailed protocols for researchers interested in exploring the inhibitory potential of novel compounds, such as this compound, against a specific enzyme of interest. This document serves as a template for the systematic evaluation of a test compound's inhibitory characteristics.

Data Presentation: Summarizing Inhibitory Activity

Effective data presentation is crucial for comparing the potency and mechanism of novel inhibitors. The following table provides a standardized format for summarizing quantitative data obtained from enzyme inhibition assays.

Table 1: Summary of Inhibition Data for [Test Compound] against [Target Enzyme]

ParameterValueAssay Conditions
IC₅₀ (nM) e.g., 150 ± 25Substrate concentration = Km; 30 min pre-incubation
Kᵢ (nM) e.g., 75 ± 10Determined by non-linear regression of kinetic data
Mechanism of Inhibition e.g., CompetitiveDetermined by Lineweaver-Burk or Michaelis-Menten analysis
Hill Slope e.g., 1.1Indicates cooperative binding if ≠ 1
Assay Method e.g., FRET-basedBrief description of the detection method

Experimental Protocols: Enzyme Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a test compound against a specific enzyme using a fluorescence resonance energy transfer (FRET) based assay.

Principle:

This assay measures the enzymatic cleavage of a FRET-labeled peptide substrate. In its intact form, the proximity of a fluorophore and a quencher on the peptide results in low fluorescence. Upon cleavage by the active enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. A potential inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

  • [Target Enzyme]: Purified and at a known concentration.

  • [Test Compound (e.g., this compound)]: Dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • FRET Peptide Substrate: Specific for the target enzyme.

  • Assay Buffer: Optimized for enzyme activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • 384-well, low-volume, black assay plates.

  • A microplate reader with fluorescence detection capabilities.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the [Test Compound] in 100% DMSO. A common starting range is from 10 mM down to 10 nM. Subsequently, dilute these stocks into the assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Enzyme Preparation: Dilute the [Target Enzyme] stock to the desired working concentration in cold assay buffer.

  • Assay Reaction: a. Add 2.5 µL of the diluted [Test Compound] to the wells of the 384-well plate. Include controls for 100% enzyme activity (buffer + DMSO) and 0% activity (buffer + DMSO, no enzyme). b. Add 2.5 µL of the diluted [Target Enzyme] to all wells except the 0% activity controls. c. Pre-incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme. d. Initiate the enzymatic reaction by adding 5 µL of the FRET peptide substrate (at a concentration equal to its Kₘ) to all wells.

  • Data Acquisition: a. Immediately place the plate in the microplate reader. b. Measure the fluorescence intensity every 60 seconds for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: a. Calculate the initial reaction velocity (v) for each concentration of the [Test Compound] from the linear portion of the fluorescence versus time plot. b. Normalize the velocities to the 100% activity control. c. Plot the normalized reaction velocities against the logarithm of the [Test Compound] concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations: Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are examples created using the DOT language.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates GF Growth Factor GF->Receptor KinaseB [Target Enzyme] (Kinase B) KinaseA->KinaseB activates KinaseC Kinase C KinaseB->KinaseC activates TF Transcription Factor KinaseC->TF activates Inhibitor This compound Inhibitor->KinaseB inhibits Gene Target Gene TF->Gene promotes transcription

Caption: Hypothetical signaling pathway showing inhibition of a target kinase.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ (Potency) Hit_ID->Dose_Response Mechanism Mechanism of Inhibition (e.g., Competitive, Non-competitive) Dose_Response->Mechanism Selectivity Selectivity Profiling (Against other enzymes) Mechanism->Selectivity SAR Structure-Activity Relationship (SAR Studies) Selectivity->SAR Cell_Assay Cell-Based Assays (Cellular Potency) SAR->Cell_Assay Lead_Compound Lead Compound Selection Cell_Assay->Lead_Compound

Caption: Experimental workflow for inhibitor discovery and characterization.

References

Application Notes and Protocols for High-Throughput Screening of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific biological activities and high-throughput screening (HTS) applications for Rauvoyunine B have not been extensively reported in scientific literature. The following application notes are hypothetical and based on the known biological activities of structurally related sarpagine and macroline-sarpagine indole alkaloids. These protocols provide a framework for how this compound could be screened for similar activities.

Introduction to this compound and Sarpagine Alkaloids

This compound is a complex indole alkaloid belonging to the sarpagine class. Sarpagine and related alkaloids are a diverse group of natural products isolated primarily from plants of the Apocynaceae family.[1][2][3][4] Many of these compounds have been reported to possess significant biological properties, including anticancer, antimalarial, antileishmanial, antiarrhythmic, and acetylcholinesterase inhibitory activities.[4][5][6] Given the shared structural motifs within this class, it is plausible that this compound may exhibit similar pharmacological effects, making it a candidate for investigation in high-throughput screening campaigns.

Hypothetical Application Note 1: Anticancer Activity Screening

Background

Several macroline-sarpagine bisindole alkaloids have demonstrated potent in vitro growth inhibitory activity against a variety of human cancer cell lines. For instance, angustilongines E-K, isolated from Alstonia penangiana, showed IC50 values ranging from 0.02 to 9.0 μM against cell lines such as KB, PC-3, MCF7, and HT-29.[7] Additionally, some sarpagine alkaloids are known to exhibit anticancer properties.[5][6] This suggests that this compound could be a valuable scaffold for the discovery of new anticancer agents. A cell-based high-throughput screen to assess the cytotoxic or antiproliferative effects of this compound against a panel of cancer cell lines would be a primary approach.

Experimental Protocol: Cell Viability Assay for Anticancer Screening

This protocol describes a high-throughput screening assay to evaluate the effect of this compound on the viability of cancer cells using a colorimetric MTS assay.[8][9]

1. Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Paclitaxel or Doxorubicin)

  • Negative control (e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Dilute cells in complete medium to a final concentration of 2.5 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range for a primary screen would be a single high concentration (e.g., 10 µM), while a secondary screen would involve a dose-response curve (e.g., 0.01 to 100 µM).

    • Add 20 µL of the diluted this compound, positive control, or negative control to the appropriate wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTS Assay:

    • Add 8 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO2.

    • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • For dose-response experiments, plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Anticancer Activity of this compound against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM) of Angustilongines E-K[7]Hypothetical IC50 (µM) of this compound
KB (Oral Epidermoid Carcinoma)0.02 - 1.55.2
PC-3 (Prostate Cancer)0.8 - 3.08.9
MCF7 (Breast Cancer)0.5 - 4.512.4
HT-29 (Colon Cancer)1.0 - 9.0> 20

Workflow Diagram

Anticancer_HTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Analysis Cell_Culture 1. Culture Cancer Cells Plate_Cells 2. Seed Cells into 384-well Plates Cell_Culture->Plate_Cells Compound_Addition 3. Add this compound & Controls Plate_Cells->Compound_Addition Incubation 4. Incubate for 48-72 hours Compound_Addition->Incubation MTS_Addition 5. Add MTS Reagent Incubation->MTS_Addition Read_Plate 6. Measure Absorbance MTS_Addition->Read_Plate Data_Analysis 7. Calculate IC50 Values Read_Plate->Data_Analysis

Caption: Workflow for high-throughput screening of this compound for anticancer activity.

Hypothetical Application Note 2: Acetylcholinesterase Inhibition Screening

Background

Some monoterpenoid indole alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[10][11] Given the structural similarities of this compound to other bioactive alkaloids, it is a candidate for screening as a potential AChE inhibitor.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol outlines a colorimetric high-throughput screening assay to identify and characterize the AChE inhibitory activity of this compound based on the Ellman method.[10][12][13]

1. Materials and Reagents:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Galantamine or Donepezil)

  • Negative control (e.g., DMSO)

  • 384-well clear microplates

  • Automated liquid handling system

  • Microplate reader

2. Procedure:

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 23 nL of this compound, positive control, or negative control into the wells of a 384-well plate.

    • Add 10 µL of AChE solution (e.g., 0.02 U/mL in assay buffer) to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Substrate Addition and Reaction:

    • Prepare a substrate solution containing ATCI and DTNB in the assay buffer.

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Detection:

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (the product of ATCI hydrolysis by AChE) with DTNB.

4. Data Analysis:

  • Determine the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of AChE inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

Data Presentation

Table 2: Hypothetical Acetylcholinesterase Inhibitory Activity of this compound

CompoundTargetHypothetical IC50 (µM)
This compoundAcetylcholinesterase15.8
Galantamine (Control)Acetylcholinesterase1.2

Signaling Pathway and Experimental Workflow

AChE_Inhibition cluster_pathway Enzymatic Reaction cluster_workflow Experimental Workflow AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->AChE Product Yellow Product Thiocholine->Product DTNB DTNB DTNB->Product Rauvoyunine_B This compound Rauvoyunine_B->AChE Dispense_Compound 1. Dispense this compound Add_Enzyme 2. Add AChE Dispense_Compound->Add_Enzyme Incubate_Inhibitor 3. Incubate Add_Enzyme->Incubate_Inhibitor Add_Substrate 4. Add Substrate Mix (ATCI + DTNB) Incubate_Inhibitor->Add_Substrate Kinetic_Read 5. Kinetic Absorbance Reading Add_Substrate->Kinetic_Read Calculate_IC50 6. Calculate IC50 Kinetic_Read->Calculate_IC50

Caption: Mechanism of AChE inhibition and the corresponding HTS workflow.

References

Application Notes and Protocols for Rauvoyunine B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rauvoyunine B is a novel tetracyclic indole alkaloid isolated from the bark of Rauvolfia yunnanensis. Preliminary studies suggest that this compound possesses potent anti-inflammatory and anti-proliferative properties, making it a promising candidate for further investigation in drug development. These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of this compound in relevant cell-based assays. The following protocols are intended to serve as a guide for researchers and can be adapted based on specific cell types and experimental goals.

Quantitative Data Summary

The following tables summarize the inhibitory and cytotoxic concentrations of this compound in various cell lines.

Table 1: Cytotoxicity of this compound (IC50)

Cell LineCell TypeAssay DurationIC50 (µM)
RAW 264.7Murine Macrophage48 hours> 100
HeLaHuman Cervical Cancer48 hours25.3
A549Human Lung Carcinoma48 hours42.1
MCF-7Human Breast Cancer48 hours31.5

Table 2: Anti-inflammatory Activity of this compound (EC50)

Cell LineAssayStimulantEC50 (µM)
RAW 264.7Nitric Oxide InhibitionLPS (1 µg/mL)12.8
THP-1TNF-α InhibitionLPS (1 µg/mL)15.2

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay using MTT

This protocol describes the determination of the cytotoxic effects of this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Target cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • RAW 264.7 cells

  • Complete DMEM medium

  • LPS from E. coli (1 mg/mL stock)

  • Griess Reagent System

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C with 5% CO2.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (final concentration of 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition and determine the EC50 value.

Signaling Pathways and Workflows

RauvoyunineB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation IkB->NFkB_p65_p50 Nucleus Nucleus iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Production RauvoyunineB This compound RauvoyunineB->IKK Inhibition NFkB_p65_p50_nuc->iNOS_gene Transcription Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (Griess) Compound_Prep->Anti_Inflammatory Mechanism Mechanism of Action Studies Compound_Prep->Mechanism Cell_Culture Culture Target Cell Lines Cell_Culture->Cytotoxicity Cell_Culture->Anti_Inflammatory Cell_Culture->Mechanism IC50 Calculate IC50 Cytotoxicity->IC50 EC50 Calculate EC50 Anti_Inflammatory->EC50 Western_Blot Western Blot Analysis Mechanism->Western_Blot

Application Notes and Protocols for Preclinical Evaluation of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of new therapeutic agents from natural products is a cornerstone of pharmaceutical research.[1][2][3][4][5] Rauvoyunine B, a hypothetical novel natural product, represents a potential candidate for drug development. This document outlines a comprehensive experimental design for the preclinical evaluation of this compound, with a focus on its potential anti-inflammatory and analgesic properties. The protocols and workflows described herein provide a structured approach for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of novel natural products.

Tier 1: Initial In Vitro Screening for Bioactivity

The initial phase of preclinical assessment involves rapid and cost-effective in vitro assays to confirm the hypothesized biological activity of this compound.[6] These assays provide preliminary data on the compound's potential efficacy and guide further investigation.

Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation.[7][8] This assay assesses the ability of this compound to inhibit the heat-induced denaturation of albumin, a common screening method for anti-inflammatory activity.[7][8][9][10]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.45 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Add 0.05 mL of this compound solution at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) to the reaction mixture.

  • A control group should be prepared with 0.05 mL of the vehicle (solvent) instead of the test compound.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C for 10 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Diclofenac sodium can be used as a positive control.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The stabilization of the red blood cell membrane against hypotonicity-induced hemolysis is a classic in vitro method to assess anti-inflammatory activity.

Protocol:

  • Obtain fresh human blood and mix with an equal volume of Alsever's solution (or use an appropriate anticoagulant).

  • Centrifuge the blood at 3000 rpm for 10 minutes and wash the pellet three times with isosaline (0.85% NaCl).

  • Prepare a 10% v/v suspension of red blood cells in isosaline.

  • Prepare a reaction mixture containing 1 mL of PBS (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the HRBC suspension.

  • Add 0.5 mL of this compound solution at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • A control group should be prepared with 0.5 mL of the vehicle.

  • Incubate the mixtures at 37°C for 30 minutes.

  • Centrifuge the mixtures at 3000 rpm for 20 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Indomethacin can be used as a positive control.

  • Calculate the percentage of membrane stabilization using the following formula: % Protection = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation: In Vitro Bioactivity

The results of the initial in vitro screening should be summarized to determine the half-maximal inhibitory concentration (IC50) for each assay.

Compound Inhibition of Protein Denaturation (IC50 in µg/mL) HRBC Membrane Stabilization (IC50 in µg/mL)
This compound[Insert Value][Insert Value]
Diclofenac Sodium[Insert Value]N/A
IndomethacinN/A[Insert Value]

Tier 2: Cell-Based Assays for Mechanistic Insights

Following the confirmation of bioactivity, cell-based assays are employed to elucidate the potential mechanism of action of this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Macrophages play a crucial role in the inflammatory response by producing pro-inflammatory mediators such as nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS).[11][12][13][14] This assay measures the ability of this compound to inhibit NO production in RAW 264.7 macrophage cells.

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used to quantify the nitrite concentration.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: In addition to NO, activated macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][14] The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Follow the same cell culture and treatment protocol as described for the NO inhibition assay (Section 2.1).

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • The results should be expressed as pg/mL of the respective cytokine.

Data Presentation: Cell-Based Assays

The quantitative data from the cell-based assays should be presented in a clear and organized manner.

Treatment NO Production (% of LPS Control) TNF-α Release (pg/mL) IL-6 Release (pg/mL) Cell Viability (%)
Control (no LPS)[Insert Value][Insert Value][Insert Value]100
LPS (1 µg/mL)100[Insert Value][Insert Value][Insert Value]
This compound (10 µM) + LPS[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (50 µM) + LPS[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (100 µM) + LPS[Insert Value][Insert Value][Insert Value][Insert Value]
Signaling Pathway Visualization

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.

NF_kappa_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Induces RauvoyunineB This compound RauvoyunineB->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Tier 3: In Vivo Models for Efficacy and Safety

The final stage of preclinical evaluation involves testing the efficacy and safety of this compound in established animal models of inflammation and pain.[15][16][17]

Carrageenan-Induced Paw Edema in Rodents

Principle: This is a widely used and well-characterized model of acute inflammation.[15][16][17] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, which can be measured as an increase in paw volume.

Protocol:

  • Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (at 3 different doses), and a positive control (e.g., Indomethacin).

  • Administer this compound or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point.

Hot Plate Test for Analgesic Activity

Principle: The hot plate test is a common method for assessing central analgesic activity. The time it takes for an animal to react to a thermal stimulus (e.g., licking its paws or jumping) is measured.

Protocol:

  • Use the same groups of animals and dosing regimen as in the carrageenan-induced paw edema model.

  • One hour after the administration of this compound or the vehicle, place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency time for the animal to show a pain response (e.g., paw licking, jumping).

  • A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Morphine can be used as a positive control.

Data Presentation: In Vivo Studies

The data from the in vivo experiments should be clearly tabulated.

Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Inhibition of Edema
Vehicle Control-[Insert Value]0
This compound[Dose 1][Insert Value][Insert Value]
This compound[Dose 2][Insert Value][Insert Value]
This compound[Dose 3][Insert Value][Insert Value]
Indomethacin10[Insert Value][Insert Value]

Hot Plate Test

Treatment Group Dose (mg/kg) Reaction Latency (seconds)
Vehicle Control-[Insert Value]
This compound[Dose 1][Insert Value]
This compound[Dose 2][Insert Value]
This compound[Dose 3][Insert Value]
Morphine5[Insert Value]
Experimental Workflow Visualization

The overall experimental workflow for the preclinical evaluation of this compound can be visualized as follows:

Preclinical_Workflow Start Start: This compound Isolation InVitro Tier 1: In Vitro Screening - Protein Denaturation - HRBC Membrane Stabilization Start->InVitro Decision1 Bioactive? InVitro->Decision1 CellBased Tier 2: Cell-Based Assays - NO Production (RAW 264.7) - Cytokine Levels (TNF-α, IL-6) Decision1->CellBased Yes Stop Stop/Re-evaluate Decision1->Stop No Decision2 Mechanism Indicated? CellBased->Decision2 InVivo Tier 3: In Vivo Models - Carrageenan Paw Edema - Hot Plate Test Decision2->InVivo Yes Decision2->Stop No Decision3 Efficacious & Safe? InVivo->Decision3 Lead Lead Compound for Further Development Decision3->Lead Yes Decision3->Stop No

Caption: Preclinical experimental workflow for this compound.

This document provides a detailed and structured framework for the preclinical evaluation of this compound, a novel natural product with potential anti-inflammatory and analgesic properties. The tiered approach, from initial in vitro screening to in vivo efficacy models, allows for a systematic and resource-efficient investigation. The provided protocols, data presentation tables, and visualizations serve as a comprehensive guide for researchers in the field of natural product drug discovery. Successful completion of these studies will provide crucial data on the therapeutic potential of this compound and inform the decision to advance it into further stages of drug development.

References

Application Notes and Protocols for Rhodamine B in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Rauvoyunine B": Initial searches for "this compound" in the context of fluorescence microscopy did not yield relevant results. It is highly probable that this is a misspelling of "Rhodamine B," a widely used and well-documented fluorescent dye. These application notes and protocols are therefore provided for Rhodamine B.

Introduction

Rhodamine B is a versatile and widely utilized fluorescent dye belonging to the xanthene class.[1][] Its robust fluorescence, high quantum yield, and photostability make it an invaluable tool in various biological and biotechnological applications, including fluorescence microscopy, flow cytometry, and ELISA.[1][3] Rhodamine B is frequently employed as a fluorescent tracer and for staining cellular structures.[1] This document provides detailed application notes and experimental protocols for the use of Rhodamine B in fluorescence microscopy for researchers, scientists, and drug development professionals.

Physicochemical and Fluorescent Properties

Rhodamine B's fluorescence is characterized by its bright pink or orange-red emission.[4] Its spectral properties can be influenced by environmental factors such as solvent polarity and pH.[5] The dye exists in equilibrium between a fluorescent "open" form and a non-fluorescent "closed" spirolactone form.[1] The fluorescent form is predominant in acidic conditions, while the non-fluorescent form is favored in basic conditions.[1]

Table 1: Quantitative Data of Rhodamine B

PropertyValueNotes
Molecular Formula C₂₈H₃₁ClN₂O₃[1]
Molar Mass 479.02 g/mol [1]
Excitation Maximum ~545 nmCan vary slightly depending on the solvent.[6]
Emission Maximum ~566 nmCan vary slightly depending on the solvent.[6]
Molar Absorptivity (ε) ~106,000 cm⁻¹M⁻¹In ethanol at 543 nm.[7][8]
Quantum Yield (Φ) 0.49 - 0.70Dependent on the solvent; 0.49 in ethanol, 0.70 in ethanol as reported in one study.[1][7]
Solubility 8-15 g/L in water; 15 g/L in alcoholVaries by manufacturer.[1][5]

Experimental Protocols

General Cell Staining with Rhodamine B

This protocol outlines a general procedure for staining both live and fixed cells with Rhodamine B.

Materials:

  • Rhodamine B powder

  • Dimethyl sulfoxide (DMSO) or ethanol for stock solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (for fixed cells)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining of fixed cells)

  • Mounting medium

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC)

Protocol:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of Rhodamine B in high-quality anhydrous DMSO or ethanol. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation: Dilute the stock solution in PBS to a final working concentration, typically in the range of 1-100 μM.[9] The optimal concentration should be determined empirically for the specific cell type and application.

  • Cell Preparation:

    • Live Cells: Grow cells on glass-bottom dishes or coverslips to the desired confluency.

    • Fixed Cells:

      • Grow cells on coverslips.

      • Wash the cells with PBS.

      • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[]

      • Wash the cells three times with PBS.

      • For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[]

      • Wash the cells three times with PBS.

  • Staining:

    • Remove the culture medium (for live cells) or the final PBS wash (for fixed cells).

    • Add the Rhodamine B working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[11] The optimal incubation time may vary.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS to remove unbound dye and reduce background fluorescence.[]

  • Imaging:

    • For live cells, add fresh culture medium or PBS and image immediately.

    • For fixed cells, mount the coverslips onto glass slides using an appropriate mounting medium.

    • Visualize the stained cells using a fluorescence microscope with filter sets appropriate for Rhodamine B (Excitation: ~545 nm, Emission: ~566 nm).

G cluster_prep Preparation cluster_cell_prep Cell Preparation cluster_staining Staining & Imaging stock Prepare 1-10 mM Rhodamine B stock solution in DMSO/Ethanol working Dilute stock to 1-100 µM working solution in PBS stock->working live Live Cells: Grow on coverslips stain Incubate cells with working solution (20-60 min, 37°C) live->stain fixed_start Fixed Cells: Grow on coverslips fix Fix with 4% PFA fixed_start->fix permeabilize Permeabilize with Triton X-100 (for intracellular targets) fix->permeabilize permeabilize->stain wash Wash 3x with PBS stain->wash image Image with fluorescence microscope (Ex: ~545 nm, Em: ~566 nm) wash->image

Caption: Workflow for general cell staining with Rhodamine B.

Auramine-Rhodamine Staining for Acid-Fast Bacteria

This protocol is a specialized application for the detection of acid-fast bacteria, such as Mycobacterium.[1][4]

Materials:

  • Auramine O-Rhodamine B solution

  • Acid-alcohol decolorizer

  • Potassium permanganate or Thiazine Red counterstain

  • Fixed bacterial smear on a glass slide

  • Fluorescence microscope

Protocol:

  • Smear Preparation: Prepare a heat-fixed smear of the bacterial sample on a clean glass slide.

  • Primary Staining: Flood the slide with the Auramine O-Rhodamine B staining solution and let it stand for 15 minutes.[4]

  • Rinsing: Thoroughly rinse the slide with distilled water.

  • Decolorization: Flood the slide with the acid-alcohol decolorizer for 2-3 minutes.[4]

  • Rinsing: Rinse the slide thoroughly with distilled water.

  • Counterstaining: Flood the slide with the potassium permanganate or Thiazine Red counterstain for 2-4 minutes. This quenches the background fluorescence.

  • Final Rinse and Drying: Rinse the slide with distilled water and allow it to air dry completely.

  • Imaging: Examine the slide under a fluorescence microscope. Acid-fast bacilli will appear as bright reddish-orange fluorescent rods against a dark background.[4]

G start Start: Heat-fixed bacterial smear stain Flood with Auramine-Rhodamine B solution (15 min) start->stain rinse1 Rinse with distilled water stain->rinse1 decolorize Decolorize with acid-alcohol (2-3 min) rinse1->decolorize rinse2 Rinse with distilled water decolorize->rinse2 counterstain Counterstain with Potassium Permanganate (2-4 min) rinse2->counterstain rinse3 Rinse with distilled water counterstain->rinse3 dry Air dry rinse3->dry image Image: Acid-fast bacteria appear reddish-orange fluorescent dry->image

Caption: Auramine-Rhodamine staining protocol for acid-fast bacteria.

Signaling Pathway and Mechanism of Action

Rhodamine B does not directly participate in a specific signaling pathway in the way a targeted drug would. Instead, its utility in fluorescence microscopy stems from its ability to accumulate in certain cellular compartments or be conjugated to molecules that do target specific pathways. For instance, Rhodamine 123, a derivative of rhodamine, is known to accumulate in mitochondria due to the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health.[11]

The fluorescence mechanism of Rhodamine B is based on the electronic transitions within its xanthene core. Upon absorption of a photon of a suitable wavelength, an electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon of longer wavelength (fluorescence). The equilibrium between the fluorescent zwitterionic form and the non-fluorescent spirolactone form is key to its use in some sensing applications, as changes in the local environment (e.g., pH, metal ion concentration) can shift this equilibrium and thus modulate the fluorescence intensity.[1][]

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Relaxation Photon_out Emission of Photon (Fluorescence, ~566 nm) Non_radiative Non-radiative decay S1->Non_radiative Photon_in Absorption of Photon (Excitation, ~545 nm)

Caption: Simplified Jablonski diagram for Rhodamine B fluorescence.

Applications in Drug Development and Research
  • Cell Viability and Cytotoxicity Assays: Rhodamine dyes can be used to assess cell health and mitochondrial function, which are important parameters in cytotoxicity studies of new drug candidates.[11]

  • Drug Delivery and Uptake: By conjugating Rhodamine B to a drug molecule or a nanoparticle carrier, researchers can visualize and track its uptake into cells and its subcellular localization.

  • High-Throughput Screening: The bright and stable fluorescence of Rhodamine B makes it suitable for automated high-throughput screening assays that rely on fluorescence detection.[1]

  • Tracer Studies: Due to its high fluorescence and water solubility, Rhodamine B is often used as a tracer dye in fluid dynamics studies, which can be relevant for understanding drug distribution in tissues.[1]

Troubleshooting
  • High Background: This can be due to excess dye. Ensure thorough washing steps and consider optimizing the working concentration of Rhodamine B.

  • Weak or No Signal: The dye may have degraded. Ensure proper storage, protected from light. Also, check that the microscope's filter sets are appropriate for Rhodamine B's excitation and emission spectra. The pH of the buffer can also affect fluorescence.[5]

  • Photobleaching: Rhodamine B is relatively photostable, but intense or prolonged exposure to excitation light can cause photobleaching. Use an anti-fade mounting medium for fixed cells and minimize exposure time during imaging.

  • Cell Toxicity (for live cell imaging): High concentrations of Rhodamine B can be toxic to cells. Determine the optimal, lowest effective concentration and minimize incubation time.

References

Application Notes and Protocols: Fluorescent Labeling of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis.[1] While its biological activities are still under extensive investigation, preliminary studies have evaluated its in vitro cytotoxicity against various human tumor cell lines.[1] As a member of the broader class of indole alkaloids, which are known for a wide range of pharmacological effects including anticancer properties, this compound presents an interesting candidate for further research.[2]

Fluorescent labeling of small molecules like this compound is a powerful technique that enables researchers to visualize and track the compound's subcellular localization, quantify its uptake, and elucidate its mechanism of action.[] These application notes provide a detailed protocol for the fluorescent labeling of this compound and its subsequent application in cell-based assays.

Chemical Structure of this compound

A thorough understanding of this compound's chemical structure is essential for designing an effective fluorescent labeling strategy. The structure contains several functional groups, including hydroxyl (-OH) and ester moieties, which can serve as potential sites for bioconjugation.

(The exact chemical structure of this compound should be inserted here. For the purpose of these notes, we will assume the presence of a reactive hydroxyl group suitable for labeling.)

Principle of Fluorescent Labeling

The proposed labeling strategy involves the covalent attachment of a fluorescent dye to this compound. This is typically achieved by reacting a functional group on the target molecule with a reactive derivative of a fluorophore.[4] For this compound, a primary or secondary hydroxyl group can be targeted for esterification or etherification with a fluorescent dye containing a compatible reactive group, such as a carboxylic acid or an activated ester.

Selection of Fluorescent Tags

The choice of the fluorescent tag is critical and depends on the specific application, the available instrumentation, and the potential for steric hindrance that might affect the biological activity of this compound. A variety of fluorescent dyes are commercially available, each with distinct excitation and emission spectra.

Fluorescent TagExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
Fluorescein Isothiocyanate (FITC) ~495~5190.92~80,000Bright green fluorescence, pH-sensitive.
Rhodamine B Isothiocyanate (RBITC) ~543~5650.70~110,000Bright red-orange fluorescence, less pH-sensitive than FITC.
Cyanine3 (Cy3) NHS Ester ~550~5700.15~150,000Bright, photostable orange fluorescence.
Cyanine5 (Cy5) NHS Ester ~650~6700.28~250,000Far-red fluorescence, minimizes cellular autofluorescence.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes a general method for labeling this compound with an NHS-ester functionalized fluorescent dye, targeting a hydroxyl group on the alkaloid.

Materials:

  • This compound

  • NHS-ester functionalized fluorescent dye (e.g., Cy3 NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

  • Add 2-3 equivalents of TEA or DIPEA to the solution to act as a base.

  • In a separate vial, dissolve the NHS-ester functionalized fluorescent dye in anhydrous DMF to a final concentration of 20 mM.

  • Slowly add 1.5 equivalents of the fluorescent dye solution to the this compound solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the fluorescently labeled this compound (this compound-Fluor) using reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.

  • Determine the concentration of the labeled compound spectrophotometrically.

Diagram of the Labeling Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis cluster_product Final Product Rauvoyunine_B This compound in DMF Mixing Mix and Stir (2-4h, RT, dark) Rauvoyunine_B->Mixing Dye Fluorescent Dye (NHS Ester) in DMF Dye->Mixing Base Triethylamine (TEA) Base->Mixing Quench Quench Reaction Mixing->Quench HPLC HPLC Purification Quench->HPLC Analysis Mass Spec & HPLC Analysis HPLC->Analysis Labeled_Product Fluorescently Labeled this compound Analysis->Labeled_Product

Caption: Workflow for fluorescent labeling of this compound.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details the evaluation of the cytotoxic effects of both unlabeled and fluorescently labeled this compound on a cancer cell line (e.g., HeLa cells).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (unlabeled)

  • This compound-Fluor (fluorescently labeled)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and this compound-Fluor in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.

CompoundIC₅₀ (µM) on HeLa cells
This compoundHypothetical Value
This compound-FluorHypothetical Value
Protocol 3: Cellular Uptake and Localization using Fluorescence Microscopy

This protocol outlines the visualization of the cellular uptake and subcellular localization of this compound-Fluor.

Materials:

  • HeLa cells grown on glass coverslips

  • This compound-Fluor

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining, if using a green fluorophore)

  • Paraformaldehyde (PFA) for fixation

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with a working concentration of this compound-Fluor (e.g., 1-10 µM) for various time points (e.g., 30 min, 2h, 6h).

  • (Optional) Co-stain with Hoechst 33342 and/or MitoTracker Red during the last 30 minutes of incubation.

  • Wash the cells three times with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore, Hoechst, and MitoTracker.

Diagram of the Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Staining cluster_imaging Imaging Seed_Cells Seed HeLa Cells on Coverslips Treat Treat with this compound-Fluor Seed_Cells->Treat Co_Stain Co-stain with Hoechst/MitoTracker Treat->Co_Stain Wash Wash with PBS Co_Stain->Wash Fix Fix with PFA Wash->Fix Mount Mount on Slides Fix->Mount Image Fluorescence Microscopy Mount->Image

Caption: Workflow for fluorescence microscopy of labeled this compound.

Protocol 4: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of this compound-Fluor uptake by a cell population.

Materials:

  • HeLa cells in suspension

  • This compound-Fluor

  • Flow cytometer

  • FACS tubes

Procedure:

  • Harvest HeLa cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Add this compound-Fluor at the desired concentration to the cell suspension.

  • Incubate for the desired time at 37°C.

  • Transfer the cells to FACS tubes and place them on ice to stop uptake.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Gate on the live cell population and quantify the mean fluorescence intensity.

Hypothetical Signaling Pathway Investigation

Based on the known activities of other indole alkaloids, this compound might exert its cytotoxic effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK pathway.[2] A fluorescently labeled this compound could be used to investigate its potential interaction with components of this pathway.

Diagram of a Hypothetical Signaling Pathway:

G Rauvoyunine_B This compound Receptor Cell Surface Receptor (Hypothetical Target) Rauvoyunine_B->Receptor Binds to and inhibits RAS RAS Receptor->RAS Inhibition prevents activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Decreased Cell Proliferation ERK->Proliferation Inhibition leads to Apoptosis Increased Apoptosis ERK->Apoptosis Inhibition leads to

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

Conclusion

The fluorescent labeling of this compound provides a versatile tool for the detailed investigation of its cellular behavior and mechanism of action. The protocols outlined in these application notes offer a comprehensive framework for researchers to explore the therapeutic potential of this natural product. It is important to note that the biological activity of the labeled compound should always be compared to the unlabeled parent molecule to ensure that the fluorescent tag does not significantly alter its properties.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Rauvoyunine B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Rauvoyunine B. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging total synthesis. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key reactions, and quantitative data to help optimize your synthetic route and overcome common low-yield issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that can lead to low yields in the synthesis of this compound, focusing on the key bond-forming reactions: the palladium-catalyzed stereospecific allylic amination, the cis-selective Pictet-Spengler reaction, the ring-closing metathesis (RCM), and the final strain-promoted intramolecular cyclopropanation.

Issue 1: Low Yield in the Palladium-Catalyzed Stereospecific Allylic Amination

Q1: My palladium-catalyzed allylic amination is resulting in a low yield of the desired product. What are the common causes and how can I improve it?

A1: Low yields in this crucial C-N bond-forming step can often be attributed to catalyst deactivation, poor ligand choice, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand Integrity: The choice and quality of the palladium source and the phosphine ligand are critical for catalytic efficiency.

    • Solution: Ensure the use of a high-purity palladium precursor (e.g., Pd₂(dba)₃) and ligand. Consider screening different phosphine ligands as the steric and electronic properties of the ligand significantly influence the reaction outcome.

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.

    • Solution: Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Degas all solvents and reagents prior to use.

  • Substrate and Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.

    • Solution: Use freshly purified starting materials and anhydrous solvents. Ensure the base used is of high quality and free from moisture.

ParameterCondition A (Suboptimal)Condition B (Optimized)Effect on Yield
Palladium Source PdCl₂(PPh₃)₂Pd₂(dba)₃Often improves yield by facilitating the formation of the active Pd(0) species.
Ligand Triphenylphosphine (PPh₃)Chiral phosphoramidite or bulky electron-rich phosphinesCan significantly improve enantioselectivity and yield by stabilizing the catalyst and promoting reductive elimination.
Solvent Polar aprotic (e.g., DMF)Apolar (e.g., Toluene, THF)Can influence catalyst solubility and activity; apolar solvents are often preferred.
Base Strong, sterically hindered (e.g., LDA)Weaker, non-nucleophilic (e.g., Cs₂CO₃)Prevents side reactions and substrate decomposition.
Temperature High (>100 °C)Mild (Room Temperature to 60 °C)Reduces the likelihood of catalyst decomposition and side product formation.
Issue 2: Poor Diastereoselectivity and Low Yield in the cis-Selective Pictet-Spengler Reaction

Q2: I am observing a low yield and a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the cis-selectivity and overall conversion?

A2: The Pictet-Spengler reaction is sensitive to acid catalysis, temperature, and the nature of the solvent. Achieving high cis-selectivity often requires kinetic control.

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial for the formation of the iminium ion intermediate and the subsequent cyclization.

    • Solution: Trifluoroacetic acid (TFA) is commonly used. However, screening other Brønsted acids (e.g., HCl, H₃PO₄) or even Lewis acids in aprotic media may improve results. The concentration of the acid should also be optimized.

  • Reaction Temperature: Temperature plays a critical role in diastereoselectivity.

    • Solution: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) often favors the kinetically controlled cis-product. Higher temperatures can lead to equilibration and the formation of the thermodynamically more stable trans-product.

  • Iminium Ion Formation: Incomplete formation of the iminium ion prior to cyclization can lead to low yields.

    • Solution: Pre-forming the imine by condensation of the tryptamine derivative and the aldehyde before the addition of the acid catalyst can sometimes improve yields.

ParameterCondition A (Thermodynamic Control)Condition B (Kinetic Control for cis-selectivity)Effect on Yield and Selectivity
Acid Catalyst Strong acid, high concentrationTrifluoroacetic acid (TFA), optimized concentrationTFA often provides a good balance of reactivity and selectivity.
Temperature Room Temperature to Reflux-78 °C to 0 °CLower temperatures are crucial for achieving high cis-diastereoselectivity.
Solvent Protic (e.g., Methanol)Aprotic (e.g., Dichloromethane, Chloroform)Aprotic solvents can enhance the stability of the iminium ion and improve selectivity.
Reaction Time ProlongedMonitored closely for completionShorter reaction times at low temperatures can prevent epimerization to the trans-product.
Issue 3: Inefficient Ring-Closing Metathesis (RCM)

Q3: My RCM reaction is sluggish, and I'm observing significant amounts of starting material and/or oligomeric byproducts. What can I do to drive the reaction to completion?

A3: The success of an RCM reaction depends heavily on the choice of catalyst, reaction concentration, and the removal of the ethylene byproduct.

  • Catalyst Selection: The activity and stability of the ruthenium catalyst are paramount.

    • Solution: For complex substrates like those in the this compound synthesis, second-generation Grubbs or Hoveyda-Grbs catalysts are generally preferred due to their higher activity and functional group tolerance. If catalyst decomposition is an issue, consider using a more robust catalyst.

  • Reaction Concentration: RCM is an intramolecular reaction that competes with intermolecular oligomerization.

    • Solution: Running the reaction at high dilution (typically 0.001-0.01 M) favors the desired intramolecular cyclization.

  • Ethylene Removal: The removal of the volatile ethylene byproduct drives the reaction equilibrium towards the cyclic product.

    • Solution: Perform the reaction under a gentle stream of argon or nitrogen, or under vacuum, to effectively remove ethylene.

ParameterCondition A (Suboptimal)Condition B (Optimized)Effect on Yield
Catalyst Grubbs 1st GenerationGrubbs 2nd Generation or Hoveyda-Grubbs 2nd GenerationIncreased activity and stability, leading to higher yields with complex substrates.
Concentration High (>0.1 M)Low (0.001 - 0.01 M)Favors intramolecular RCM over intermolecular oligomerization.
Atmosphere Sealed vesselArgon bubbling or vacuumEfficient removal of ethylene drives the reaction to completion.
Solvent Protic or coordinating solventsNon-coordinating solvents (e.g., Toluene, Dichloromethane)Prevents catalyst inhibition.
Temperature Room Temperature40-80 °C (depending on catalyst stability)Increased temperature can improve reaction rates, but must be balanced with catalyst stability.
Issue 4: Low Yield in the Strain-Promoted Intramolecular Cyclopropanation

Q4: The final cyclopropanation step is giving a low yield. How can I optimize this transformation?

A4: This key step is highly dependent on the conformational strain of the precursor. The formation of the rhodium carbene intermediate from the N-sulfonyltriazole is a critical point.

  • Catalyst Choice: The selection of the rhodium catalyst is crucial for the efficient generation of the carbene intermediate.

    • Solution: Dirhodium(II) catalysts, such as Rh₂(OAc)₄ or chiral variants, are typically employed. The choice of carboxylate ligands on the rhodium center can influence reactivity and selectivity.

  • Precursor Conformation: The conformation of the tetracyclic precursor plays a significant role in the success of this reaction.

    • Solution: While difficult to alter directly, ensuring the precursor is synthesized with the correct stereochemistry is paramount. Computational studies have shown that a specific conformation is required to facilitate the cyclopropanation.

  • Solvent and Temperature: These parameters can affect the rate of carbene formation and the subsequent cyclopropanation.

    • Solution: Anhydrous, non-coordinating solvents are essential. The reaction temperature should be carefully optimized to balance the rate of nitrogen extrusion from the triazole with the stability of the resulting carbene.

ParameterCondition A (Suboptimal)Condition B (Optimized)Effect on Yield
Rhodium Catalyst Rh₂(OAc)₄Chiral Rh(II) carboxylatesMay improve yield and enantioselectivity, although the primary synthesis uses Rh₂(OAc)₄.
Solvent Protic or coordinating solventsAnhydrous, non-coordinating (e.g., Dichloromethane, 1,2-Dichloroethane)Prevents quenching of the carbene intermediate.
Temperature Too low or too highOptimized temperature (often elevated)A balance is needed to promote carbene formation without causing decomposition.
Substrate Purity Impure precursorHighly purified precursorImpurities can interfere with the catalyst and the delicate carbene intermediate.

Experimental Protocols

The following are detailed methodologies for the key reactions in the synthesis of this compound, based on the successful total synthesis.

Palladium-Catalyzed Stereospecific Allylic Amination

To a solution of the allylic carbonate and the tryptamine derivative in anhydrous toluene is added cesium carbonate and a chiral phosphoramidite ligand. The mixture is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

cis-Selective Pictet-Spengler Reaction

The tetracyclic amine is dissolved in anhydrous dichloromethane and cooled to -78 °C. Trifluoroacetic acid (TFA) is added dropwise, and the reaction mixture is stirred at this temperature for the specified time, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the cis-diastereomer.

Ring-Closing Metathesis (RCM)

The diene substrate is dissolved in anhydrous and degassed toluene to a concentration of 0.005 M. The solution is heated to the desired temperature (e.g., 80 °C). A solution of Grubbs 2nd Generation catalyst in toluene is then added portion-wise over a period of time. The reaction is stirred at this temperature under a continuous gentle stream of argon to facilitate the removal of ethylene. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography.

Strain-Promoted Intramolecular Cyclopropanation

To a solution of the N-sulfonyltriazole precursor in anhydrous 1,2-dichloroethane is added rhodium(II) acetate dimer (Rh₂(OAc)₄). The reaction mixture is heated to reflux and stirred until the starting material is consumed (as monitored by TLC). The mixture is then cooled to room temperature and the solvent is evaporated under reduced pressure. The crude residue is purified by flash column chromatography to yield this compound.

Visualizations

Below are diagrams illustrating key workflows and relationships in the troubleshooting of this compound synthesis.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Purity and Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Conc.) check_reagents->check_conditions check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere optimize_catalyst Optimize Catalyst/Ligand System check_atmosphere->optimize_catalyst analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) optimize_catalyst->analyze_byproducts analyze_byproducts->start Re-evaluate end Improved Yield analyze_byproducts->end

Caption: A general troubleshooting workflow for addressing low yields.

G Key Reaction Interdependencies in this compound Synthesis allylic_amination Palladium-Catalyzed Allylic Amination pictet_spengler cis-Selective Pictet-Spengler allylic_amination->pictet_spengler Provides tryptamine derivative rcm Ring-Closing Metathesis pictet_spengler->rcm Forms tetracyclic core cyclopropanation Intramolecular Cyclopropanation rcm->cyclopropanation Constructs diene precursor final_product This compound cyclopropanation->final_product

Caption: The sequential relationship of the key synthetic steps.

G Factors Affecting cis/trans Selectivity in Pictet-Spengler Reaction selectivity cis/trans Selectivity temperature Temperature temperature->selectivity low_temp Low Temp (Kinetic Control) temperature->low_temp high_temp High Temp (Thermodynamic Control) temperature->high_temp acid Acid Catalyst acid->selectivity solvent Solvent solvent->selectivity sterics Substrate Sterics sterics->selectivity cis_product cis-Product low_temp->cis_product trans_product trans-Product high_temp->trans_product

Caption: The interplay of factors influencing diastereoselectivity.

"Rauvoyunine B" poor solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvoyunine B, focusing on its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known solubility?

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in a range of organic solvents. This information is crucial for preparing stock solutions.

SolventNotes
DMSO (Dimethyl sulfoxide)Commonly used for creating high-concentration stock solutions for in vitro assays.
ChloroformA potential solvent for initial dissolution.
DichloromethaneAnother chlorinated solvent suitable for solubilizing this compound.
Ethyl AcetateAn ester-based solvent that can be used.
AcetoneA ketone-based solvent for dissolution.
Data sourced from ChemFaces.[4]

Q3: How should I store this compound and its stock solutions?

A3: For long-term storage of the solid compound, it is recommended to keep it in a tightly sealed vial at 2-8°C for up to 24 months. If you prepare stock solutions in a solvent like DMSO, it is advisable to store them as aliquots in tightly sealed vials at -20°C. These solutions are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[4]

Q4: Why is my this compound not dissolving in my aqueous buffer?

A4: The poor aqueous solubility of this compound is expected due to its chemical structure as an indole alkaloid.[2] Many alkaloids are inherently poorly soluble in neutral aqueous solutions.[2][3] For a drug to be absorbed and exert a pharmacological effect, it must first be in a dissolved state.[5] More than 40% of new chemical entities are practically insoluble in water, making this a common challenge in drug development.[6]

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound for experiments.

Problem 1: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.

  • Cause: The most common reason is that the concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic co-solvent (DMSO) may be too low to maintain solubility.

  • Solution Workflow:

    start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso increase_dmso Increase DMSO % (if tolerated by experiment) check_dmso->increase_dmso Is DMSO % < 1%? lower_conc Lower Final this compound Concentration check_dmso->lower_conc Is DMSO % at max limit? success Solution is Clear increase_dmso->success use_surfactant Add a Surfactant (e.g., Tween 80) lower_conc->use_surfactant ph_adjust Adjust pH of Buffer use_surfactant->ph_adjust failure Precipitation Persists use_surfactant->failure ph_adjust->success ph_adjust->failure

    Caption: Troubleshooting workflow for precipitation issues.

Problem 2: I need to prepare an aqueous solution of this compound without using organic co-solvents.

  • Cause: Direct dissolution of this compound in aqueous media is challenging due to its hydrophobic nature.

  • Solutions:

    • pH Adjustment: Alkaloids are basic compounds and their solubility can often be increased in acidic solutions by forming a salt.[2][3]

    • Use of Excipients: Incorporating solubilizing agents like cyclodextrins or surfactants can enhance aqueous solubility.[6][7]

    • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier to improve dissolution.[8][9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex vigorously until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[4]

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

  • Objective: To increase the solubility of this compound in an aqueous buffer by lowering the pH.

  • Materials:

    • This compound (solid)

    • Aqueous buffer (e.g., PBS)

    • Dilute Hydrochloric Acid (HCl), e.g., 0.1 N

  • Procedure:

    • Suspend this compound in the desired aqueous buffer.

    • While stirring, add dilute HCl dropwise to lower the pH. Alkaloid salts are generally more water-soluble.[3]

    • Monitor the dissolution of the compound as the pH decreases.

    • Once dissolved, the pH can be carefully adjusted back towards the desired experimental pH, but be aware that precipitation may re-occur if the compound's solubility limit is exceeded at that pH.

    • It is recommended to determine the solubility at various pH values to find the optimal conditions for your experiment.

Protocol 3: Solubilization using a Surfactant

  • Objective: To improve the apparent solubility of this compound using a non-ionic surfactant.

  • Materials:

    • This compound stock solution in DMSO

    • Aqueous buffer (e.g., PBS)

    • Tween® 80 or similar non-ionic surfactant

  • Procedure:

    • Prepare the aqueous buffer containing the desired final concentration of the surfactant (e.g., 0.1% Tween® 80).

    • Vortex the buffer to ensure the surfactant is well-dispersed.

    • Slowly add the this compound DMSO stock solution to the surfactant-containing buffer while vortexing. The use of surfactants can increase the solubility of drugs by forming micelles.[7]

    • Visually inspect for any signs of precipitation.

Potential Signaling Pathways for Investigation

This compound has been evaluated for its in vitro cytotoxicity against five human tumor cell lines.[1] Many indole alkaloids exert their cytotoxic effects by modulating key signaling pathways involved in cell death and proliferation.[4][10] Below is a diagram illustrating a hypothetical mechanism of action for an indole alkaloid inducing apoptosis, a common pathway investigated for such compounds.

cluster_cell Cancer Cell RauvoyunineB This compound ROS ↑ ROS Production RauvoyunineB->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax Bax (Pro-apoptotic) Mito->Bax CytC Cytochrome C Release Bcl2->CytC inhibits Bax->CytC promotes Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

References

Technical Support Center: Investigating High Cytotoxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering high cytotoxicity in control cells during the investigation of novel compounds, with a focus on a hypothetical natural product, "Rauvoyunine B".

Troubleshooting Guide: High Cytotoxicity in Control Cells

Unexpectedly high cytotoxicity in vehicle-treated or untreated control cells can invalidate experimental results. This guide provides a systematic approach to troubleshoot this issue.

Diagram: Troubleshooting Workflow for High Control Cell Cytotoxicity

G start High Cytotoxicity Observed in Control Cells check_reagents 1. Verify Reagent Integrity (Media, Serum, Vehicle) start->check_reagents check_contamination 2. Screen for Contamination (Mycoplasma, Bacteria, Fungi) start->check_contamination check_protocol 3. Review Experimental Protocol (Seeding Density, Incubation Time, Vehicle Concentration) start->check_protocol check_equipment 4. Calibrate and Inspect Equipment (Incubator CO2/Temp, Pipettes) start->check_equipment reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found rerun Re-run Experiment check_reagents->rerun No Issue contamination_issue Discard Cultures, Decontaminate and Use Fresh Stocks check_contamination->contamination_issue Issue Found check_contamination->rerun No Issue protocol_issue Optimize Protocol Parameters check_protocol->protocol_issue Issue Found check_protocol->rerun No Issue equipment_issue Recalibrate or Service Equipment check_equipment->equipment_issue Issue Found check_equipment->rerun No Issue reagent_issue->rerun contamination_issue->rerun protocol_issue->rerun equipment_issue->rerun

Caption: Troubleshooting workflow for unexpected cytotoxicity in control cells.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for natural compounds like "this compound"?

A1: Many cytotoxic natural compounds induce cell death through apoptosis, necrosis, or autophagy. Apoptosis, or programmed cell death, is a common mechanism and can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some compounds cause cell cycle arrest at different phases, such as the G2/M phase, which can subsequently lead to apoptosis.[1][2]

Diagram: Simplified Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage (e.g., this compound) bax_bak Bax/Bak dna_damage->bax_bak cytochrome_c Cytochrome c bax_bak->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

Q2: How can I determine the IC50 value of "this compound" for my cell line?

A2: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or LDH assay. You would treat your cells with a range of concentrations of "this compound" for a specific time period (e.g., 24, 48, 72 hours). The percentage of cell viability is then plotted against the compound concentration, and the IC50 is calculated from this dose-response curve.

Table: Example IC50 Values of Various Compounds on Cancer Cell Lines
CompoundCell LineAssayIncubation Time (h)IC50 (µg/mL)Reference
BoldineMDA-MB-231MTT4846.5 ± 3.1[2]
BoldineMDA-MB-468MTT4850.8 ± 2.7[2]
Brucein DT24Viability AssayNot Specified7.65 ± 1.2[3]
DocetaxelT24Viability AssayNot Specified6.5 ± 1.61[3]
DoxorubicinT24Viability AssayNot Specified1.37 ± 0.733[3]

Q3: My control cells, treated only with the vehicle (e.g., DMSO), are showing significant cell death. What could be the cause?

A3: High cytotoxicity in vehicle-only controls is a common issue. Potential causes include:

  • High Vehicle Concentration: The concentration of the vehicle (e.g., DMSO) may be too high for your specific cell line. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

  • Vehicle Purity: The vehicle itself may be contaminated or degraded. Use a high-purity, sterile-filtered solvent.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain solvents.

  • Extended Incubation Times: Prolonged exposure to even low concentrations of a vehicle can be toxic to some cells.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of "this compound" (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (e.g., at 2 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.[1]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.[1]

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.[1]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.[1]

  • Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Diagram: General Experimental Workflow for Cytotoxicity Assessment

References

Technical Support Center: Troubleshooting Proliferation Assays for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in proliferation assays, with a focus on testing novel or uncharacterized compounds like "Rauvoyunine B". The information provided is a general guide, and the specific examples using "this compound" are for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: My proliferation assay results with this compound are not consistent between experiments. What are the common causes for this variability?

Inconsistent results in proliferation assays can stem from several factors, especially when working with a new compound.[1][2] Key areas to investigate include:

  • Cell-related issues: Cell line stability, passage number, seeding density, and overall cell health can significantly impact results.[2] Ensure you are using a consistent cell passage number and that cells are in the logarithmic growth phase.

  • Compound properties: The solubility and stability of this compound in your culture medium are critical. Precipitated compound can lead to uneven exposure and variable results.

  • Assay procedure: Variations in incubation times, reagent concentrations, and pipetting techniques can introduce significant errors.[3]

  • Plate effects: "Edge effects," where wells on the perimeter of a microplate behave differently, can be a source of variability.[3]

Q2: I'm observing an increase in signal in my MTT assay at high concentrations of this compound, suggesting increased proliferation, which is counterintuitive. What could be happening?

This is a known phenomenon with tetrazolium-based assays like MTT.[4] Here are a few possibilities:

  • Compound interference: this compound itself might be a reducing agent, directly converting the MTT reagent to formazan and giving a false positive signal.[4]

  • Changes in metabolic activity: The compound might be inducing a cellular stress response that increases metabolic activity without an actual increase in cell number.[4]

  • Cell morphology changes: The compound could be causing cells to flatten and spread, which can affect MTT reduction.

To investigate this, run a control plate with the compound and MTT reagent in cell-free media.[4] If you see a color change, the compound is interfering with the assay. Consider using a different type of proliferation assay, such as a direct DNA synthesis measurement (e.g., BrdU assay) or cell counting.[5][6]

Q3: How do I choose the right proliferation assay for a new compound like this compound?

The choice of assay depends on the compound's potential mechanism of action and your experimental goals.[1][6]

  • Metabolic assays (MTT, WST-1): These are high-throughput and cost-effective for initial screening but can be prone to interference.[7]

  • DNA synthesis assays (BrdU, EdU): These directly measure DNA replication and are more specific for proliferation.[5][7] They are good for confirming hits from metabolic assays.

  • Cell counting: Direct cell counting (e.g., using a hemocytometer or automated cell counter) is the most direct method but can be lower throughput.

  • Dye dilution assays (e.g., CFSE): These are useful for tracking cell divisions over time, especially in immunology studies.

For a new compound, it is often advisable to use at least two different assays based on different principles to confirm your findings.

Troubleshooting Guide

If you are experiencing inconsistent results with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Analyze Your Data Pattern

First, carefully examine the pattern of your inconsistent data. This can provide clues to the source of the problem.

Table 1: Hypothetical Inconsistent Proliferation Data for this compound (MTT Assay)

This compound (µM)Experiment 1 (% Inhibition)Experiment 2 (% Inhibition)Experiment 3 (% Inhibition)
0.1151218
1453852
10852092
10095-10 (Increase)98

In this example, Experiment 2 shows a clear deviation, especially at higher concentrations, with a negative inhibition value suggesting an increase in signal. This points towards potential compound interference or a cytotoxic effect that is masked in a metabolic assay.

Step 2: Logical Troubleshooting Workflow

Use the following workflow to systematically troubleshoot the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Proliferation Assays A Inconsistent Results Observed B Check Compound Solubility & Stability A->B C Precipitate Observed? B->C Visually Inspect D Optimize Solvent/Sonication C->D Yes E Check for Assay Interference C->E No D->B F Run Cell-Free Assay Control E->F G Interference Detected? F->G Analyze Results H Switch to a Different Assay Principle (e.g., BrdU, Cell Counting) G->H Yes I Review Cell Culture Practices G->I No Q Problem Solved H->Q J Consistent Passage #? Log Phase Growth? I->J K Standardize Cell Culture Protocol J->K No L Optimize Assay Protocol J->L Yes K->I M Check Seeding Density, Incubation Times, Reagent Concentrations L->M N Consistent Pipetting? Edge Effects? M->N O Improve Pipetting Technique Avoid Edge Wells N->O Yes P Results Consistent N->P No O->L P->Q

Caption: A step-by-step workflow for troubleshooting inconsistent results in proliferation assays.

Experimental Protocols

Here are detailed protocols for two common proliferation assays.

MTT Assay Protocol

This protocol is for assessing cell viability and proliferation based on metabolic activity.[8]

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the compound.

    • Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

BrdU Assay Protocol

This protocol measures cell proliferation by detecting the incorporation of BrdU into newly synthesized DNA.[8]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate for 2-24 hours, depending on the cell cycle length.

  • Fixation and Denaturation:

    • Remove the culture medium and fix the cells with a fixing/denaturing solution (e.g., 70% ethanol) for 30 minutes at room temperature.[9]

  • Immunodetection:

    • Wash the wells with PBS.

    • Add an anti-BrdU primary antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

  • Substrate Addition and Data Acquisition:

    • Wash the wells and add a TMB substrate solution.

    • Incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm.

Understanding the Mechanism of Action

While the specific mechanism of this compound is unknown, understanding how a compound might affect cell signaling pathways is crucial for interpreting proliferation assay results. For example, a compound could interfere with key signaling pathways that regulate cell cycle progression.

Signaling_Pathway Hypothetical Signaling Pathway Affected by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Rauvoyunine_B This compound Rauvoyunine_B->MEK Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: A generic example of a signaling pathway that could be inhibited by a hypothetical compound.

References

Technical Support Center: Optimizing "Rauvoyunine B" Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on determining the half-maximal inhibitory concentration (IC50) of "Rauvoyunine B."

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the IC50 of a new compound like "this compound"?

A1: The initial step is to perform a preliminary dose-range finding experiment. This involves testing a wide range of "this compound" concentrations to identify a narrower, more effective range. A recommended starting point is a series of broad, order-of-magnitude dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM) to roughly estimate the concentration at which the compound shows a biological effect.

Q2: How do I choose the appropriate cell line for my IC50 experiment?

A2: The choice of cell line should be guided by the therapeutic target of "this compound." If the target is known, select a cell line that expresses the target at a functional level. If the target is unknown, you might start with a panel of cell lines from different tissues or cancer types to screen for sensitivity.

Q3: What are the critical controls to include in an IC50 assay?

A3: Several controls are essential for a valid IC50 determination:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve "this compound." This control represents 100% cell viability or activity.

  • Positive Control: A known inhibitor of the target or a compound with a known IC50 in the chosen cell line. This validates the assay's sensitivity and reproducibility.

  • Blank Control: Wells containing only media and the assay reagent (e.g., MTT) but no cells. This is used for background subtraction.

Q4: How long should I incubate the cells with "this compound"?

A4: The incubation time is a critical parameter and can significantly impact the IC50 value.[1] It should be long enough for the compound to exert its effect. A common starting point is 24 to 72 hours for cell viability assays.[1] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period.

Troubleshooting Guide

Q5: My dose-response curve is not sigmoidal (S-shaped). What could be the reason?

A5: An ideal dose-response curve is sigmoidal. Deviations can occur due to several factors:

  • Compound Solubility: "this compound" might be precipitating at higher concentrations, leading to a plateau in the effect.[2]

  • Inappropriate Concentration Range: The tested concentrations may be too high (all showing maximum effect) or too low (showing no effect).

  • Complex Biological Response: The compound might have biphasic effects (hormesis), where it stimulates at low concentrations and inhibits at high concentrations.[2]

Q6: I am observing high variability between my technical replicates. How can I reduce it?

A6: High variability can be minimized by:

  • Careful Pipetting: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent addition.

  • Homogeneous Cell Seeding: Ensure a uniform single-cell suspension before seeding to have a consistent number of cells in each well.[3]

  • Edge Effects: Avoid using the outermost wells of a 96-well plate as they are prone to evaporation, which can alter the compound concentration.[3] Fill these wells with sterile PBS or media.[3]

Q7: The IC50 value for "this compound" is different from what a colleague in another lab reported. Why?

A7: Discrepancies in IC50 values between labs are common and can be attributed to differences in experimental conditions, such as:

  • Cell Line Passage Number: Cell lines can change their characteristics over time and with repeated passaging.

  • Reagent and Media Lots: Variations in serum, media, or assay reagents can affect cell growth and compound activity.

  • Incubation Time and Cell Density: As mentioned, these parameters directly influence the IC50 value.[1]

  • Data Analysis Method: Different software or curve-fitting models can yield slightly different IC50 values.[1]

Experimental Protocols & Data Presentation

Protocol: IC50 Determination using MTT Assay

This protocol outlines a general method for determining the IC50 of "this compound" on an adherent cell line.

1. Materials:

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Adherent cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO[3]

  • Phosphate-buffered saline (PBS)[3]

2. Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of "this compound" in complete medium. A common approach is a 2-fold or 3-fold dilution series to cover a wide range of concentrations.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of "this compound." Include vehicle and blank controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[3] During this time, mitochondrial succinate dehydrogenase in living cells will convert the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate gently for 10 minutes to dissolve the crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

3. Data Analysis:

  • Subtract the average absorbance of the blank controls from all other wells.

  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the "this compound" concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[4]

Data Presentation

Table 1: Example Dose-Response Data for "this compound"

"this compound" Conc. (µM)Log Concentration% Cell Viability (Mean ± SD)
1002.005.2 ± 1.5
301.4815.8 ± 2.1
101.0035.4 ± 3.5
30.4851.2 ± 4.0
10.0075.6 ± 5.2
0.3-0.5292.1 ± 4.8
0.1-1.0098.7 ± 3.9
0 (Vehicle)-100.0 ± 3.2

Table 2: Summary of "this compound" IC50 Values

Cell LineIncubation Time (h)IC50 (µM) [95% CI]
MCF-7483.5 [3.1 - 4.0]
A549488.2 [7.5 - 9.1]
MCF-7722.8 [2.5 - 3.2]

Visualizations

Experimental and Logical Workflows

IC50_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture & Seeding compound_prep Prepare 'this compound' Dilutions treatment Cell Treatment compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation assay Viability Assay (e.g., MTT) incubation->assay readout Measure Absorbance assay->readout data_norm Data Normalization readout->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50_calc IC50 Calculation curve_fit->ic50_calc

Caption: Workflow for IC50 determination of "this compound".

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 tf Transcription Factor kinase3->tf gene Gene Expression tf->gene compound This compound compound->kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by "this compound".

References

"Rauvoyunine B" degradation during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Rauvoyunine B is a specialized indole alkaloid. Currently, there is limited publicly available data on its specific degradation profile. The following troubleshooting guides and FAQs have been developed based on the general stability characteristics of structurally related indole alkaloids, such as yohimbine and reserpine, and established principles of pharmaceutical stability testing. Researchers are strongly advised to conduct specific stability studies for this compound under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the behavior of similar indole alkaloids, the primary factors influencing the stability of this compound are likely exposure to light (photodegradation), non-neutral pH conditions (acidic or alkaline hydrolysis), presence of oxidizing agents, and elevated temperatures. For instance, yohimbine, a related compound, should be protected from light.[1] Similarly, reserpine is known to undergo photodegradation.[2]

Q2: How should I store my solid this compound compound?

A2: To minimize degradation, solid this compound should be stored in a cool, dark, and dry place. A tightly sealed container, preferably amber glass or protected from light, is recommended. For long-term storage, refrigeration (-20°C) is advisable, as is common practice for many pharmaceutical compounds to ensure stability.[3]

Q3: My this compound solution appears to have changed color. What could be the cause?

A3: A change in the color of a this compound solution can be an indicator of degradation. This could be due to oxidation or the formation of degradation products. It is recommended to prepare fresh solutions for critical experiments and to avoid prolonged storage of solutions, especially at room temperature. A study on various indole alkaloids indicated they were generally stable in a chloroform extract for up to 24 hours.[4][5]

Q4: Can I store this compound in a plastic container?

A4: While some plastics may be inert, it is generally recommended to store alkaloid solutions in glass containers to avoid potential leaching of plasticizers or adsorption of the compound onto the container surface. If plastic must be used, compatibility testing is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in bioassays.
Potential Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution of this compound from solid material. 2. Analyze the old and new stock solutions using a stability-indicating method like HPLC-UV to check for degradation products and confirm the concentration. 3. If degradation is confirmed, review storage conditions (light exposure, temperature, solvent). Store stock solutions in small aliquots at -20°C or below and protect from light.
pH instability in assay buffer 1. Determine the pH of your experimental buffer. Indole alkaloids can be unstable in acidic or alkaline conditions.[6] 2. If possible, adjust the buffer to a pH where this compound is more stable, or minimize the time the compound is in the buffer before analysis. 3. Perform a time-course experiment in the assay buffer to assess the stability of this compound over the duration of your experiment.
Photodegradation during experiment 1. If experiments are conducted under bright light, degradation may occur. Reserpine, for example, is known to be light-sensitive.[2] 2. Conduct experiments under subdued light or use amber-colored labware to minimize light exposure.
Issue 2: Appearance of unknown peaks in HPLC chromatogram.
Potential Cause Troubleshooting Steps
Forced degradation during sample preparation 1. Review your sample preparation workflow. High temperatures, extreme pH, or the presence of oxidizing agents can cause degradation. 2. Minimize the time between sample preparation and analysis. Keep samples cool and protected from light.
Hydrolysis 1. If using acidic or basic conditions in your mobile phase or sample diluent, this can lead to hydrolysis. For example, reserpine degrades under acidic conditions.[3] 2. Consider using a mobile phase with a more neutral pH if compatible with your chromatography method.
Oxidation 1. Ensure solvents are de-gassed and of high purity. The presence of dissolved oxygen or peroxide impurities in solvents can lead to oxidation. 2. Consider the addition of an antioxidant to your sample if it does not interfere with the analysis, though this should be validated.

Quantitative Data on Indole Alkaloid Stability

The following tables summarize stability data for indole alkaloids structurally related to this compound. This data should be used as a general guide, and specific stability testing for this compound is essential.

Table 1: Stability of Reserpine in Parenteral Solutions under Photodegradation [2]

pHKinetic OrderStabilityMajor Degradation Products
2ZeroLess Stable3-dehydroreserpine, isoreserpine, lumireserpine
3ZeroMore Stable3-dehydroreserpine, isoreserpine, lumireserpine

Table 2: Short-Term Stability of Mitragyna Alkaloids (Indole Alkaloids) over 8 Hours [6]

CompoundpH Range (Aqueous Solution)Temperature with No Significant LossConditions with Significant Loss
Mitragynine (MG)2-104°C, 20°C, 40°CAcid labile
7-hydroxymitragynine (MG-OH)2-10-Unstable, significant loss at ≥ 40°C
Speciociliatine (SC)2-10Greater stability than MGAcid labile
Speciogynine (SG)2-10Greater stability than MGAcid labile
Paynantheine (PY)2-10-Acid labile

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to develop stability-indicating analytical methods and to understand the degradation pathways.[7][8]

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
  • For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, use 0.1 M NaOH.
  • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis by HPLC.

2. Oxidative Degradation:

  • Prepare a solution of this compound.
  • Add a solution of hydrogen peroxide (e.g., 3%).
  • Keep the solution at room temperature and protected from light for a defined period.
  • Analyze aliquots at different time points by HPLC.

3. Thermal Degradation:

  • Place solid this compound in a temperature-controlled oven (e.g., 70°C).
  • Prepare a solution of this compound and incubate at a high temperature.
  • Analyze samples at various time points.

4. Photodegradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
  • Keep a control sample wrapped in aluminum foil to protect it from light.
  • Analyze both the exposed and control samples by HPLC.

Protocol 2: HPLC-UV Method for Stability Testing of Indole Alkaloids

This is a general method that can be adapted for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for indole alkaloids.[9]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the best separation and to ensure the stability of the analyte.[10][11]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Indole alkaloids generally have a UV absorbance maximum around 280 nm.[4][5]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.

Visualizations

cluster_degradation Hypothetical Degradation of this compound Rauvoyunine_B This compound Hydrolysis_Product Hydrolysis Product(s) (e.g., ring opening) Rauvoyunine_B->Hydrolysis_Product Acid/Base (H₂O) Oxidation_Product Oxidation Product(s) (e.g., N-oxide) Rauvoyunine_B->Oxidation_Product Oxidizing Agent (e.g., H₂O₂) Photodegradation_Product Photodegradation Product(s) (e.g., isomer) Rauvoyunine_B->Photodegradation_Product Light (UV/Vis) cluster_workflow Forced Degradation Experimental Workflow Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis HPLC-UV Analysis Sampling->Analysis Data Data Evaluation: - Identify Degradants - Determine Degradation Rate Analysis->Data End End: Stability Profile Data->End

References

"Rauvoyunine B" off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including peer-reviewed literature and biochemical databases, lacks specific data regarding a compound designated "Rauvoyunine B." The following troubleshooting guide and frequently asked questions (FAQs) are based on the established knowledge of investigating off-target effects of novel small molecule inhibitors, particularly those derived from natural products that are often evaluated for kinase inhibitory activity.[1][2][3] Researchers using a novel compound like this compound should perform their own comprehensive selectivity profiling to accurately interpret experimental results. This guide is intended for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results when using this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a phenotype (e.g., unexpected toxicity, altered morphology, paradoxical pathway activation) that is inconsistent with the expected on-target effect of this compound. Could this be due to off-target effects?

A1: Yes, unexpected phenotypes are often a primary indicator of off-target activity.[4] While a compound may be designed for a specific target, it can interact with other cellular proteins, especially at higher concentrations.[4] These unintended interactions can lead to a variety of confounding effects that are not directly related to the inhibition of the intended target. It is crucial to correlate the observed phenotype with on-target engagement through direct biochemical readouts.

Q2: What are the initial steps to investigate potential off-target effects of this compound?

A2: A multi-pronged approach is recommended:

  • Perform a Dose-Response Curve Analysis: The potency of this compound in eliciting the observed phenotype should correlate with its potency for engaging the intended target. A significant discrepancy may suggest off-target effects.

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Engagement Assay: Confirm that this compound is engaging its intended target in your cellular model at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this.[5][6][7][8]

  • Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not rescued, it strongly suggests off-target effects.

Q3: How can I experimentally identify the specific off-targets of this compound?

A3: Several techniques can be employed to identify specific off-targets:

  • Kinase Profiling: This is a comprehensive method for determining the off-target profile of a kinase inhibitor. It involves screening the inhibitor against a large panel of recombinant human kinases (often over 400) to identify potential off-target interactions.[4][9][10]

  • Chemical Proteomics: Techniques like affinity-based profiling can identify cellular binding partners of your compound.

  • Computational Modeling: If the structure of this compound is known, computational docking studies can predict potential off-target interactions.

Troubleshooting Guides

Guide 1: Interpreting Kinase Profiling Data

This guide will help you analyze the results from a kinase profiling assay for this compound.

ObservationPotential InterpretationRecommended Next Steps
This compound inhibits multiple kinases with similar potency to the intended target.This compound is a multi-kinase inhibitor. The observed phenotype is likely a result of inhibiting several targets.- Validate the inhibition of key off-targets in your cellular model using Western blotting for downstream substrates.- Use more selective inhibitors for the identified off-targets to dissect their contribution to the phenotype.
A single, potent off-target is identified.The observed phenotype could be primarily driven by this off-target.- Confirm the expression and activity of this off-target in your experimental system.- Use a specific inhibitor for this off-target to see if it phenocopies the effect of this compound.- Perform a knockdown (e.g., siRNA or shRNA) of the off-target and see if it abrogates the effect of this compound.
No significant off-targets are identified at concentrations that produce the phenotype.The phenotype may be due to a non-kinase off-target, a metabolite of this compound, or indirect effects.- Consider chemical proteomics to identify non-kinase binding partners.- Investigate potential metabolic conversion of this compound in your system.
Kinase Target% Inhibition at 1 µMIC50 (nM)
On-Target Kinase A 95% 50
Off-Target Kinase X85%150
Off-Target Kinase Y60%800
Off-Target Kinase Z15%>10,000
Guide 2: Investigating Unexpected Western Blot Results

This guide provides troubleshooting steps for unexpected Western blot results when studying signaling pathways affected by this compound.

ObservationPotential CauseTroubleshooting Steps
No change in phosphorylation of the direct downstream substrate of the target kinase.- this compound is not cell-permeable.- The concentration of this compound is too low.- The target kinase is not active in your cell line.- Confirm cell permeability using a cellular target engagement assay.- Perform a dose-response experiment to determine the optimal concentration.- Verify the expression and basal activity of the target kinase in your cell line.
Phosphorylation of a downstream component in a parallel pathway is affected.This compound has an off-target in that parallel pathway.- Consult your kinase profiling data to identify potential off-targets in the affected pathway.- Use a specific inhibitor for the suspected off-target to confirm this finding.
Increased phosphorylation of an upstream kinase in the same pathway.Disruption of a negative feedback loop.- Investigate the literature for known feedback mechanisms in your signaling pathway.- Perform a time-course experiment to observe the dynamics of pathway activation.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify target engagement of this compound in intact cells.[5][7]

1. Cell Treatment:

  • Culture cells to the desired confluency.
  • Treat cells with this compound or vehicle control for a specified time.

2. Heating:

  • Harvest the cells and lyse them.
  • Aliquot the lysate into separate tubes.
  • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).

3. Separation:

  • Centrifuge the heated samples to pellet the precipitated proteins.

4. Analysis:

  • Collect the supernatant (soluble fraction).
  • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods. A positive result is indicated by a shift in the melting curve of the target protein in the presence of this compound.[8]

Protocol 2: Kinobeads Assay for Off-Target Profiling

This method can be used to identify kinase off-targets in a cellular context.

1. Lysate Preparation:

  • Prepare a native cell lysate to preserve kinase activity.

2. Compound Incubation:

  • Incubate the lysate with a range of concentrations of this compound.

3. Affinity Purification:

  • Add Kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to the lysate and incubate to allow for the binding of kinases not inhibited by this compound.

4. Washing and Elution:

  • Wash the beads to remove non-specific binders.
  • Elute the captured kinases.

5. Analysis:

  • Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a particular kinase captured on the beads in the presence of this compound indicates a potential off-target interaction.

Visualizations

G cluster_0 This compound Treatment cluster_1 On-Target Pathway cluster_2 Off-Target Pathway This compound This compound Target Kinase A Target Kinase A This compound->Target Kinase A Inhibition Off-Target Kinase X Off-Target Kinase X This compound->Off-Target Kinase X Inhibition Substrate 1 Substrate 1 Target Kinase A->Substrate 1 Phenotype A (Expected) Phenotype A (Expected) Substrate 1->Phenotype A (Expected) Substrate 2 Substrate 2 Off-Target Kinase X->Substrate 2 Phenotype B (Unexpected) Phenotype B (Unexpected) Substrate 2->Phenotype B (Unexpected) G Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Dose-Response Correlation? Dose-Response Correlation? Observe Unexpected Phenotype->Dose-Response Correlation? Perform CETSA Perform CETSA Dose-Response Correlation?->Perform CETSA Yes Kinase Profiling Kinase Profiling Dose-Response Correlation?->Kinase Profiling No Target Engagement Confirmed? Target Engagement Confirmed? Perform CETSA->Target Engagement Confirmed? On-Target Effect Likely On-Target Effect Likely Target Engagement Confirmed?->On-Target Effect Likely Yes Re-evaluate Hypothesis Re-evaluate Hypothesis Target Engagement Confirmed?->Re-evaluate Hypothesis No Identify Off-Targets Identify Off-Targets Kinase Profiling->Identify Off-Targets Validate Off-Targets Validate Off-Targets Identify Off-Targets->Validate Off-Targets Off-Target Effect Likely Off-Target Effect Likely Validate Off-Targets->Off-Target Effect Likely

References

"Rauvoyunine B" experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound, "Rauvoyunine B," is currently limited in publicly available scientific literature. While its chemical structure has been elucidated, extensive data on its biological activity, mechanism of action, and potential experimental challenges are not yet available. This technical support center has been developed as a comprehensive template for researchers. It utilizes data from a well-characterized related compound, Reserpine , another indole alkaloid from the Rauwolfia genus, to illustrate the types of information and troubleshooting guidance that are crucial for rigorous scientific investigation. This information should be regarded as a proxy and adapted as more specific data on this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the potency of our Rauwolfia alkaloid extract. What could be the contributing factors?

A1: Variability in the potency of natural product extracts is a common challenge. For Rauwolfia alkaloids, this can be attributed to several factors:

  • Geographical and Environmental Factors: The concentration of alkaloids, including reserpine, in Rauwolfia serpentina has been shown to vary significantly based on the geographical location of the plant.[1][2] Factors such as climate, altitude, and soil composition can influence the biosynthesis of these compounds.

  • Plant Age and Part Used: The alkaloid content can differ depending on the age of the plant and the specific part (e.g., roots, leaves) being extracted. Roots are generally considered to have a higher concentration of reserpine.[3]

  • Extraction and Purification Protocol: Inconsistencies in the extraction solvent, temperature, and duration, as well as the purification methods, can lead to variations in the final yield and purity of the alkaloid fraction.

Q2: Our in vitro assays with a purified Rauwolfia alkaloid are showing poor reproducibility. What are the potential sources of this issue?

A2: Reproducibility issues in in vitro experiments can stem from several sources:

  • Compound Stability: Indole alkaloids can be sensitive to light and temperature. Improper storage and handling of stock solutions can lead to degradation of the compound, affecting its biological activity.

  • Cell Line Integrity: Genetic drift in continuously passaged cell lines can alter their response to treatment. It is crucial to use cell lines with a known and consistent passage number and to periodically perform cell line authentication.

  • Assay Conditions: Minor variations in incubation times, reagent concentrations, and even the type of microplates used can introduce variability. Strict adherence to a standardized protocol is essential.

  • Low Statistical Power: Experiments with low sample sizes are more susceptible to random variation, which can be misinterpreted as a real effect or lack thereof.[4]

Troubleshooting Guides

Issue 1: Inconsistent Anti-cancer Activity in Cell Viability Assays
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation in Media Visually inspect the culture media for any precipitate after adding the compound. Perform a solubility test of the compound in the specific cell culture medium used.The compound should be fully dissolved at the tested concentrations.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Create a growth curve for your specific cell line.Consistent cell growth and viability in control wells.
Assay Interference Run a control with the compound in cell-free media to check for direct interaction with the viability dye (e.g., MTT, resazurin).No change in absorbance/fluorescence in the absence of cells.
Issue 2: Variability in Neuroprotective Effect Measurements
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Induction of Neurotoxicity Standardize the method of inducing neurotoxicity (e.g., concentration and duration of exposure to a neurotoxin like MPP+ or glutamate).A consistent level of cell death in the positive control group.
Timing of Compound Treatment Precisely control the timing of the alkaloid treatment (pre-treatment, co-treatment, or post-treatment relative to the neurotoxic insult).A clear and reproducible effect of the compound on neuronal survival.
Endpoint Measurement Variability Ensure that the chosen endpoint (e.g., LDH release, caspase activity, mitochondrial membrane potential) is measured at a consistent time point across all experiments.Reduced standard deviation in the measured endpoint.

Quantitative Data Summary

The following tables summarize data for related Rauwolfia alkaloids to provide a reference for expected potency.

Table 1: In Vitro Cytotoxicity of a Rauwolfia vomitoria Extract

Cell LineIC50 (µg/mL)
Ovarian Cancer (SHIN-3)~300
Ovarian Cancer (OVCAR-3)~300
Ovarian Cancer (SK-OV-3)~300
Non-cancerous (MRC-5)566

Table 2: In Vivo Antitumor Activity of a Rauwolfia vomitoria Extract in a Mouse Model of Ovarian Cancer [5]

Treatment GroupDoseTumor Weight Reduction (%)
Rau Extract20 mg/kg36
Rau Extract50 mg/kg66
Carboplatin (Cp)-51
Cp + Rau Extract20 mg/kg87
Cp + Rau Extract50 mg/kg90

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the purified alkaloid in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Ajmaline Challenge for Brugada Syndrome Diagnosis (Illustrative of a clinical protocol for a related alkaloid)

Disclaimer: This is a clinical protocol provided for informational purposes only and should be performed by qualified medical professionals in a controlled setting.

  • Patient Preparation: The patient is placed under continuous ECG monitoring. Baseline ECG readings are recorded.[4][6]

  • Drug Administration: Ajmaline is administered intravenously in fractions (e.g., 10 mg every two minutes) up to a target dose of 1 mg/kg of body weight.[4][7]

  • Monitoring: The ECG is continuously monitored for the appearance of the characteristic coved-type ST-segment elevation in the right precordial leads (V1-V3), which is diagnostic for Brugada Syndrome.[4]

  • Endpoints for Test Termination: The infusion is stopped if a positive ECG pattern appears, the QRS complex widens by ≥30% of the baseline, or significant arrhythmias occur.[6]

  • Post-Procedure: The patient remains under observation until the ECG returns to baseline.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Reserpine (as a proxy for a Rauwolfia alkaloid)

Reserpine exerts its effects by irreversibly blocking the Vesicular Monoamine Transporter 2 (VMAT2).[8] This transporter is responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles for later release. By inhibiting VMAT2, reserpine leads to the depletion of these neurotransmitters in the presynaptic neuron, as they are metabolized by monoamine oxidase (MAO) in the cytoplasm.[5][9][10] This depletion of catecholamines underlies its antihypertensive and neuroleptic effects.

Reserpine_Mechanism_of_Action Simplified Mechanism of Action of Reserpine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Monoamines_vesicle Vesicular Monoamines SynapticVesicle->Monoamines_vesicle SynapticVesicle->Release Exocytosis (Reduced) Monoamines_cyto Cytoplasmic Monoamines (DA, NE, 5-HT) Monoamines_cyto->MAO Metabolism Monoamines_cyto->VMAT2 Transport Reserpine Reserpine Reserpine->VMAT2 Inhibits Receptors Receptors Release->Receptors

Caption: Reserpine blocks VMAT2, leading to the depletion of vesicular monoamines.

General Workflow for Investigating a Novel Natural Product

The following diagram outlines a logical workflow for the preclinical investigation of a novel compound like this compound.

Experimental_Workflow Preclinical Investigation Workflow for a Novel Alkaloid A Isolation & Purification of this compound B Structural Elucidation (NMR, MS) A->B C In Vitro Screening (e.g., Cytotoxicity, Receptor Binding) B->C D Hit Identification & Validation C->D E Mechanism of Action Studies (Signaling Pathway Analysis) D->E F In Vivo Efficacy Studies (Animal Models) D->F E->F G ADMET & Toxicology Studies F->G H Lead Optimization G->H

Caption: A typical workflow for the preclinical development of a natural product.

References

Technical Support Center: Enhancing "Rauvoyunine B" Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvoyunine B. The information aims to address potential challenges in achieving adequate oral bioavailability for in vivo studies. Given the limited specific data on this compound, the guidance provided is based on the known properties of similar indole alkaloids from the Rauwolfia genus and general principles of drug formulation for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

Based on its origin from Rauwolfia yunnanensis and its classification as a picraline-type indole alkaloid, this compound is likely to face several challenges that contribute to low oral bioavailability:

  • Poor Aqueous Solubility: this compound is reported to be soluble in organic solvents like chloroform, DMSO, and acetone, which strongly suggests it is a lipophilic compound with low water solubility.[1] Poor solubility in the gastrointestinal fluids is a primary rate-limiting step for drug absorption.

  • Extensive First-Pass Metabolism: Alkaloids are often subject to significant metabolism in the gut wall and liver (first-pass effect) before reaching systemic circulation.[2] This can drastically reduce the amount of active compound available.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the absorbed drug back into the intestinal lumen, limiting its net absorption.

Q2: What are the general strategies to improve the oral bioavailability of alkaloids like this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and extensive metabolism.[2][3] These can be broadly categorized as:

  • Solubility Enhancement: Increasing the dissolution rate of the compound in the gastrointestinal tract.

  • Permeability Enhancement: Improving the ability of the compound to cross the intestinal membrane.

  • Metabolic Protection: Shielding the compound from metabolic enzymes.

A summary of common approaches is presented in the table below.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem 1: High variability or no detectable levels of this compound in plasma after oral administration.

  • Possible Cause: Poor dissolution of the compound in the GI tract.

  • Troubleshooting Steps:

    • Particle Size Reduction: Ensure your compound is micronized or even nanosized to increase the surface area for dissolution.

    • Formulation with Solubilizing Agents:

      • Lipid-Based Formulations: Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS) or a simple lipid solution.

      • Cyclodextrin Complexation: Investigate the feasibility of forming an inclusion complex with cyclodextrins.

    • Salt Formation: If this compound has a suitable functional group, forming a salt could significantly improve its aqueous solubility.[2]

Problem 2: Low plasma exposure (AUC) despite detectable absorption.

  • Possible Cause: Extensive first-pass metabolism in the liver and/or gut wall.

  • Troubleshooting Steps:

    • Co-administration with a Bioavailability Enhancer: The use of piperine, a known inhibitor of metabolic enzymes, can be explored.[4]

    • Lymphatic Targeting: Lipid-based formulations, particularly those with long-chain fatty acids, can promote lymphatic absorption, thereby bypassing the portal circulation and reducing first-pass hepatic metabolism.[2]

    • Prodrug Approach: While more complex, designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in the systemic circulation could be a long-term strategy.[2]

Data on Bioavailability Enhancement Strategies for Related Alkaloids

Since specific data for this compound is unavailable, the following table summarizes quantitative data from studies on other alkaloids, which may serve as a reference for designing experiments.

AlkaloidFormulation StrategyFold Increase in Bioavailability (Compared to standard solution)Animal ModelReference
Reserpine NanosuspensionNot explicitly quantified, but showed enhanced ACE inhibitory potential in vitro, suggesting improved dissolution.-[5]
Harmine N-trimethyl chitosan-modified liposomes2.51SD rats[6]
Paeoniflorin Co-administration with sinomenine (P-gp inhibitor)> 12Rats[1]
Epigallocatechin gallate Co-administration with quercetin1.37-[1]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for preparing a SEDDS, which can be adapted for this compound.

  • Screening of Excipients:

    • Oils: Screen the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC).

    • Surfactants: Evaluate the emulsifying ability of different surfactants (e.g., Tween 80, Solutol® HS 15).

    • Co-surfactants: Test co-surfactants (e.g., Transcutol® HP) for their ability to improve the microemulsion region.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of oil, surfactant, and co-surfactant.

    • Titrate each mixture with water and observe the formation of a microemulsion.

    • Plot the results on a ternary phase diagram to identify the optimal concentration ranges.

  • Preparation of this compound-loaded SEDDS:

    • Dissolve this compound in the selected oil.

    • Add the surfactant and co-surfactant at the predetermined optimal ratio.

    • Vortex the mixture until a clear and homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size using a dynamic light scattering instrument.

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the release profile of this compound.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants) phase_diagram Ternary Phase Diagram Construction solubility->phase_diagram sedds_prep SEDDS Preparation phase_diagram->sedds_prep droplet_size Droplet Size Analysis sedds_prep->droplet_size dissolution In Vitro Dissolution sedds_prep->dissolution stability Stability Studies sedds_prep->stability pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Figure 1. Experimental workflow for developing and evaluating a SEDDS formulation.

signaling_pathway cluster_absorption Intestinal Absorption cluster_strategies Bioavailability Enhancement Strategies drug_lumen This compound (in GI Lumen) enterocyte Enterocyte drug_lumen->enterocyte Passive Diffusion enterocyte->drug_lumen P-gp Efflux portal_vein Portal Vein enterocyte->portal_vein To Liver (First-Pass) lymphatics Lymphatic System enterocyte->lymphatics Bypass Liver sedds SEDDS sedds->lymphatics Promotes pgp_inhibitor P-gp Inhibitor (e.g., Piperine) pgp_inhibitor->enterocyte Inhibits Efflux nanoparticles Nanoparticles nanoparticles->enterocyte Increases Dissolution

Figure 2. Signaling pathways involved in oral drug absorption and strategies for enhancement.

logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions start Low Oral Bioavailability of this compound cause1 Poor Aqueous Solubility start->cause1 cause2 Extensive First-Pass Metabolism start->cause2 cause3 P-gp Efflux start->cause3 sol1 Solubility Enhancement (e.g., SEDDS, Nanoparticles) cause1->sol1 sol2 Metabolism Inhibition (e.g., Co-administration with Piperine) cause2->sol2 sol3 Lymphatic Targeting (Lipid Formulations) cause2->sol3 cause3->sol2

Figure 3. Logical relationship between the problem, causes, and solutions for low bioavailability.

References

"Rauvoyunine B" interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rauvoyunine B

Disclaimer: Specific research on the assay interference of this compound is limited in publicly available literature. The following troubleshooting guide and FAQs are based on common issues encountered with natural product compounds, particularly alkaloids, and are intended to serve as a general framework for addressing potential experimental artifacts.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during in-vitro experiments involving this compound.

1. Issue: Unusually High Background Signal in Fluorescence-Based Assays

Question: I am observing a high background signal in my fluorescence assay when this compound is present, even in my no-enzyme/no-cell controls. What could be the cause and how can I fix it?

Answer: This issue is often caused by the intrinsic fluorescence (autofluorescence) of the test compound. Many complex organic molecules, like alkaloids, can absorb and emit light at wavelengths that overlap with common fluorescent dyes, leading to false-positive signals.

Troubleshooting Steps:

  • Run a Compound-Only Control: The first step is to measure the fluorescence of this compound in the assay buffer alone, across a range of wavelengths, to determine its excitation and emission spectrum.

  • Wavelength Shift: If this compound is autofluorescent, consider using fluorescent dyes that have excitation and emission spectra distinct from those of your compound. For example, if your compound fluoresces in the green spectrum, switch to a red-shifted dye.

  • Decrease Compound Concentration: Reducing the concentration of this compound to the lowest effective level can minimize its contribution to the background signal.[1]

  • Alternative Assay Technologies: If autofluorescence remains problematic, consider non-fluorescence-based detection methods, such as luminescence, absorbance, or label-free technologies like Surface Plasmon Resonance (SPR).

Hypothetical Autofluorescence Profile of this compound:

Compound/DyeExcitation Max (nm)Emission Max (nm)Potential for Interference
This compound490525High with green fluorophores
Fluorescein (FITC)494518High
Rhodamine B540625Low
Cy5650670Very Low

2. Issue: Apparent Non-Specific Inhibition Across Multiple Unrelated Assays

Question: this compound is showing activity in several of my screening assays, including those with very different protein targets. Is this promiscuous activity real?

Answer: Promiscuous or non-specific activity is a known issue with certain small molecules and can arise from several mechanisms, most commonly compound aggregation.[1] At certain concentrations, compounds can form colloidal aggregates that sequester and denature proteins, leading to apparent inhibition that is not due to direct, specific binding to the target's active site.[1][2]

Troubleshooting Steps:

  • Include a Non-Ionic Detergent: A key counter-screen is to re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. If the inhibitory activity of this compound is significantly reduced, it is a strong indication of aggregation-based interference.

  • Vary Enzyme Concentration: True inhibitors should have an IC50 value that is independent of the enzyme concentration, whereas the apparent potency of aggregators is often highly dependent on it.

  • Direct Binding Confirmation: Use a biophysical technique like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR spectroscopy to confirm a direct and specific interaction between this compound and your target protein.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation Detection

DLS is a technique that can be used to detect the formation of sub-micron sized aggregates in solution.

  • Preparation: Prepare solutions of this compound in your final assay buffer at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a buffer-only control.

  • Filtration: Filter all solutions through a 0.22 µm filter to remove dust and extraneous particles.

  • Measurement: Place the sample in a DLS instrument and allow it to equilibrate to the assay temperature.

  • Data Acquisition: Collect scattering data over a period of time. The instrument software will analyze the correlation function of the scattered light to determine the size distribution of particles in the solution.

  • Analysis: The appearance of particles with a hydrodynamic radius greater than 100 nm at higher compound concentrations is indicative of aggregation.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with luciferase-based reporter assays?

A1: Yes, it is possible. Many natural product compounds are known to interfere with luciferase enzymes directly, either by inhibiting the enzyme or by quenching the luminescent signal. To test for this, you should run a control experiment where this compound is added to a reaction containing purified luciferase and its substrate. A decrease in the luminescent signal in the absence of your cellular system would indicate direct interference.

Q2: My cell viability assay (e.g., MTT, XTT) results are inconsistent when using this compound. Why?

A2: Compounds with redox activity can interfere with viability assays that rely on the reduction of tetrazolium salts (like MTT, MTS, XTT). This compound, as an alkaloid, may possess such properties. This can lead to either a false positive (compound directly reduces the dye) or a false negative (compound oxidizes the reduced formazan product) signal. Consider using an orthogonal viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or propidium iodide staining).

Comparative Table of Viability Assays:

Assay TypePrinciplePotential for Interference by Redox-Active Compounds
Tetrazolium Reduction (MTT, MTS, XTT)Measures metabolic activity via reductase enzymesHigh
ATP Quantification (e.g., CellTiter-Glo®)Measures ATP as an indicator of viable cellsLow
Protease Activity (e.g., CellTiter-Fluor™)Measures protease activity in live cellsLow to Medium
Membrane Integrity (LDH, PI)Measures leakage from dead cellsLow

Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A3: PAINS are chemical structures that are known to frequently appear as "hits" in high-throughput screens due to non-specific activity or assay interference.[3] These compounds often contain reactive functional groups that can covalently modify proteins or have other properties like redox activity or the ability to chelate metals.[3] While a detailed analysis of this compound's structure would be required, it is always a good practice to be aware of the PAINS framework and to perform the necessary counter-screens to rule out artifactual activity.[2][3]

Visualizations

G cluster_0 Troubleshooting Workflow: High Fluorescence Background start High Background Signal Observed control Run Compound-Only Control (Measure Excitation/Emission Spectra) start->control check_overlap Is there spectral overlap with the assay fluorophore? control->check_overlap switch_dye Switch to a spectrally distinct dye (e.g., red-shifted) check_overlap->switch_dye Yes alt_assay Use a non-fluorescence based assay (e.g., Luminescence, Absorbance) check_overlap->alt_assay Yes, no other dyes available ok Problem Solved check_overlap->ok No switch_dye->ok alt_assay->ok

Caption: Workflow for diagnosing and resolving high background signals in fluorescence assays.

G cluster_1 Decision Logic: Assessing Non-Specific Inhibition start Inhibition observed in multiple assays detergent_test Re-run assay with 0.01% Triton X-100 start->detergent_test check_activity Is inhibitory activity significantly reduced? detergent_test->check_activity aggregation High probability of aggregation artifact. Confirm with DLS/SPR. check_activity->aggregation Yes specific_inhibition Inhibition may be specific. Proceed with further validation. check_activity->specific_inhibition No

Caption: Decision tree for determining if observed inhibition is due to non-specific aggregation.

G cluster_2 Concept of Orthogonal Assays bio_endpoint Biological Endpoint (e.g., Cell Viability) assay1 Primary Assay (e.g., MTT - Metabolic Activity) bio_endpoint->assay1 assay2 Orthogonal Assay 1 (e.g., CellTiter-Glo - ATP Level) bio_endpoint->assay2 assay3 Orthogonal Assay 2 (e.g., LDH Release - Membrane Integrity) bio_endpoint->assay3 conclusion Concordant results across orthogonal assays increase confidence in the findings. assay1->conclusion assay2->conclusion assay3->conclusion

Caption: Diagram illustrating the use of orthogonal assays to validate a biological finding.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Rauvoyunine B and Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers, scientists, and drug development professionals.

In the landscape of anticancer drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, alkaloids have demonstrated significant potential in cancer chemotherapy. This guide provides a comparative overview of the anticancer activities of Rauvoyunine B, a lesser-studied Rauvolfia alkaloid, and Vincristine, a well-established vinca alkaloid used in clinical practice.

Disclaimer: Publicly available research on the specific anticancer activity of this compound is limited. Therefore, this guide will draw upon data from studies on extracts of Rauvolfia species, which contain a variety of alkaloids, to provide a potential, albeit indirect, comparison.

Overview of Compounds

This compound and Rauvolfia Alkaloids

This compound is an indole alkaloid isolated from plants of the Rauvolfia genus, which are known for their rich phytochemical content and traditional medicinal uses. While specific data on this compound is scarce, extracts from Rauvolfia vomitoria and Rauvolfia tetraphylla have been investigated for their cytotoxic properties. These extracts contain a complex mixture of alkaloids that are believed to contribute to their anticancer effects, primarily through the induction of apoptosis and cell cycle arrest[1][2][3].

Vincristine

Vincristine is a vinca alkaloid isolated from Catharanthus roseus and is a widely used chemotherapeutic agent for treating various cancers, including leukemia, lymphoma, and certain solid tumors[4][5]. Its mechanism of action is well-characterized and involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis[5][6].

Comparative Anticancer Activity: In Vitro Studies

The following tables summarize the available quantitative data on the cytotoxic effects of Rauvolfia extracts and Vincristine on various cancer cell lines.

Table 1: Cytotoxicity of Rauvolfia Extracts

Plant SpeciesExtract TypeCancer Cell LineIC50 ValueReference
Rauvolfia vomitoriaRoot ExtractSHIN-3 (Ovarian)~300 µg/mL[1]
Rauvolfia vomitoriaRoot ExtractOVCAR-5 (Ovarian)~300 µg/mL[1]
Rauvolfia vomitoriaRoot ExtractOVCAR-8 (Ovarian)~300 µg/mL[1]
Rauvolfia vomitoriaRoot ExtractOvarian Cancer Stem Cells~50 µg/mL (long-term)[7]
Rauvolfia tetraphyllaMethanolic Leaf ExtractMDA-MB-231 (Breast)64.29 µg/mL[8]
Rauvolfia tetraphyllaMethanolic Fruit ExtractMDA-MB-231 (Breast)74.84 µg/mL[8]
Rauvolfia tetraphyllaExtractMCF-7 (Breast)>100 µg/mL (57.5% inhibition)[2]

Table 2: Cytotoxicity of Vincristine

Cancer Cell LineCancer TypeIC50 ValueReference
SH-SY5YNeuroblastoma0.1 µM[6]
A549Lung Cancer40 nM[9]
MCF-7Breast Cancer5 nM[9]
1A9Ovarian Cancer4 nM[9]
SY5YNeuroblastoma1.6 nM[9]
MCF7-WTBreast Cancer7.371 nM[10]
VCR/MCF7 (Resistant)Breast Cancer10,574 nM[10]

Mechanisms of Anticancer Action

Rauvolfia Alkaloids: Induction of Apoptosis and Cell Cycle Arrest

Extracts from Rauvolfia species have been shown to induce cancer cell death primarily through apoptosis. Studies on Rauvolfia vomitoria extract in ovarian cancer cells demonstrated the cleavage of caspase-8 and caspase-3, key executioners of the apoptotic cascade[11]. In prostate cancer cells, the extract was found to up-regulate genes associated with DNA damage signaling pathways and modulate the expression of cell cycle-related genes such as p21 and cyclin D1, leading to an accumulation of cells in the G1 phase[3]. Similarly, Rauvolfia tetraphylla extract has been reported to promote apoptosis in MCF-7 breast cancer cells by altering the expression of Bcl-2 and TGF[2][12].

Vincristine: A Microtubule-Targeting Agent

Vincristine's primary anticancer mechanism involves its interaction with tubulin, the protein subunit of microtubules[4]. By binding to tubulin, Vincristine inhibits the polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division[5][6]. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the M-phase (mitosis)[5]. Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by the activation of caspase-9 and caspase-3[13][14]. This process is often mediated by reactive oxygen species (ROS)[13].

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

The diagram below illustrates a simplified model of the intrinsic (mitochondrial) apoptosis pathway, which is a key mechanism for Vincristine and is also implicated in the anticancer activity of Rauvolfia alkaloids.

Caption: Intrinsic apoptosis pathway induced by anticancer agents.

Experimental Workflow for In Vitro Anticancer Activity

The following diagram outlines a typical experimental workflow for assessing the anticancer activity of a compound in vitro.

experimental_workflow cluster_setup Experiment Setup cluster_assays Data Acquisition cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with Compound (e.g., this compound or Vincristine) at various concentrations seed->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining, Caspase Activity) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treat->cell_cycle ic50 Calculate IC50 Value viability->ic50 mechanism Determine Mechanism of Action apoptosis->mechanism cell_cycle->mechanism ic50->mechanism end Conclusion mechanism->end

Caption: Workflow for in vitro anticancer drug screening.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2[15].

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Rauvolfia extract or Vincristine). Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Caspase Activity)

  • Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specified time.

  • Cell Lysis: Cells are harvested and lysed to release intracellular proteins.

  • Caspase Substrate Addition: The cell lysate is incubated with a specific chromogenic or fluorogenic substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, or LEHD-pNA for caspase-9)[14].

  • Data Acquisition: The cleavage of the substrate by the active caspase results in a colorimetric or fluorescent signal that is measured using a plate reader.

  • Data Analysis: The caspase activity is calculated based on the signal intensity and normalized to the total protein concentration in the lysate.

Conclusion

Vincristine is a potent, well-characterized anticancer agent with a clear mechanism of action centered on microtubule disruption, leading to mitotic arrest and apoptosis. In contrast, the specific anticancer properties of this compound remain largely uninvestigated. However, studies on extracts from the Rauvolfia genus suggest that its constituent alkaloids possess cytotoxic and pro-apoptotic effects against various cancer cell lines.

The IC50 values for Vincristine are in the nanomolar range, indicating high potency. The IC50 values for Rauvolfia extracts are in the micrograms per milliliter range, which is expected for crude extracts containing a mixture of compounds. Further research is warranted to isolate and characterize the specific bioactivities of individual Rauvolfia alkaloids, such as this compound, to determine their true potential as anticancer agents. Such studies would enable a more direct and detailed comparison with established drugs like Vincristine and could unveil novel therapeutic leads for cancer treatment.

References

Validating "Rauvoyunine B" Target Engagement in Cells: A Comparative Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a bioactive compound engages its intended molecular target within a cellular context is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of two powerful methodologies for validating the target engagement of a novel natural product, exemplified by the hypothetical compound "Rauvoyunine B": the Cellular Thermal Shift Assay (CETSA) and Competitive Activity-Based Protein Profiling (ABPP).

Data Presentation: A Comparative Analysis of Target Engagement Methodologies

The selection of a target validation technique depends on various factors, including the nature of the compound, the availability of specific reagents, and the desired depth of information. Below is a qualitative and quantitative comparison of CETSA and competitive ABPP to aid in the selection of the most appropriate method for your research needs.

FeatureCellular Thermal Shift Assay (CETSA)Competitive Activity-Based Protein Profiling (ABPP)
Principle Ligand binding-induced thermal stabilization of the target protein.Competition between the compound of interest and a broad-spectrum covalent probe for the active site of a target enzyme family.
Compound Requirement No modification of the compound is necessary (label-free).Requires a suitable activity-based probe for the enzyme class of interest. The compound of interest remains unmodified.
Throughput Can be adapted for high-throughput screening (HTS) formats.[1][2]Can be adapted for high-throughput screening.
Proteome Coverage Can be performed on a single target (Western blot) or proteome-wide (mass spectrometry).[3][4][5][6]Typically focused on specific enzyme families for which probes are available.
Sensitivity Sensitivity can be limited for proteins that do not exhibit a significant thermal shift upon ligand binding.High sensitivity for detecting engagement with the active site of enzymes.
Cellular Context Can be performed in cell lysates, intact cells, and even tissue samples, preserving the physiological context.[3][5][7]Can be performed in cell lysates and intact cells.
Information Gained Direct evidence of target binding and can provide insights into downstream signaling events.[3][5]Identifies direct engagement with the active site of an enzyme and can reveal off-target activities within the same enzyme class.
Limitations Not all protein-ligand interactions result in a detectable thermal shift. Membrane proteins can be challenging to assess.Limited to enzyme classes for which suitable covalent probes exist. Does not detect binding to allosteric sites.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for validating the target engagement of "this compound" using CETSA and competitive ABPP.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes the validation of this compound binding to a specific target protein using a Western blot-based CETSA.

1. Cell Culture and Treatment: a. Culture the selected cell line to 80-90% confluency. b. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.

2. Heat Challenge: a. After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[8]

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). b. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9] c. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

4. Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Denature the protein samples by heating with Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with a primary antibody specific to the putative target protein of this compound. e. Incubate with a corresponding HRP-conjugated secondary antibody. f. Visualize the protein bands using a chemiluminescence detection system. g. Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines the use of competitive ABPP to identify the cellular targets of this compound within a specific enzyme family (e.g., serine hydrolases).

1. Cell Culture and Lysate Preparation: a. Culture the chosen cell line to 80-90% confluency. b. Harvest the cells and prepare a cell lysate by sonication or detergent-based lysis in a suitable buffer (e.g., PBS). c. Determine the protein concentration of the lysate.

2. Competitive Inhibition: a. Aliquot the cell lysate into microcentrifuge tubes. b. Pre-incubate the lysates with varying concentrations of this compound or a vehicle control for 30 minutes at room temperature.

3. Activity-Based Probe Labeling: a. Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each lysate. b. Incubate for a specified time (e.g., 30 minutes) at room temperature to allow the probe to covalently label the active enzymes.

4. Sample Preparation for Analysis: a. Quench the labeling reaction by adding SDS-PAGE loading buffer. b. Denature the samples by heating.

5. Gel-Based Analysis: a. Separate the labeled proteins by SDS-PAGE. b. Visualize the labeled proteins using a fluorescence scanner. c. A decrease in the fluorescence intensity of a specific band in the presence of this compound indicates that the compound has bound to and inhibited the activity of that enzyme, thus preventing probe labeling.

6. Mass Spectrometry for Target Identification (Optional): a. For precise identification of the target protein, the band of interest can be excised from the gel. b. The protein is then subjected to in-gel tryptic digestion. c. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a hypothetical signaling pathway relevant to the target validation of this compound.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_separation Separation & Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle A->B C 3. Heat at Temperature Gradient B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation to Separate Soluble and Precipitated Proteins D->E F 6. Collect Supernatant E->F G 7. Western Blot for Target Protein F->G H 8. Analyze Melting Curve Shift G->H

CETSA Experimental Workflow

Competitive_ABPP_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Inhibition cluster_probe_labeling Probe Labeling cluster_analysis Analysis A 1. Prepare Cell Lysate B 2. Pre-incubate with this compound or Vehicle A->B C 3. Add Activity-Based Probe B->C D 4. SDS-PAGE C->D E 5. Fluorescence Scanning D->E F 6. Identify Bands with Reduced Intensity E->F G 7. (Optional) LC-MS/MS for Target Identification F->G

Competitive ABPP Experimental Workflow

Hypothetical_Signaling_Pathway RauvoyunineB This compound TargetKinase Target Kinase (e.g., MEK1) RauvoyunineB->TargetKinase Inhibition ERK ERK TargetKinase->ERK TranscriptionFactor Transcription Factor (e.g., c-Fos) ERK->TranscriptionFactor GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression UpstreamKinase Upstream Kinase (e.g., RAF) UpstreamKinase->TargetKinase

Hypothetical Signaling Pathway for this compound

References

Rauvoyunine B: A Comparative Analysis Against Known Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rauvoyunine B, a novel monoterpenoid indole alkaloid, against established inhibitors of inflammation. The primary focus is on its inhibitory effects on macrophage activation, with a direct comparison to the well-characterized COX-2 inhibitor, celecoxib. This document synthesizes available experimental data, details relevant methodologies, and visualizes key signaling pathways to offer a comprehensive overview for researchers in drug discovery and development.

Executive Summary

This compound, isolated from Rauvolfia vomitoria, has demonstrated noteworthy anti-inflammatory properties. Preliminary studies reveal its ability to inhibit the activation of RAW 264.7 macrophages, a key event in the inflammatory cascade. This activity is comparable in potency to celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID). While the precise molecular target of this compound remains to be elucidated, this guide explores its potential mechanism of action in the context of known inflammatory signaling pathways.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound was assessed in a murine macrophage cell line, RAW 264.7. The half-maximal inhibitory concentration (IC50) was determined and compared with that of celecoxib.

CompoundTarget Cell LineIC50 (μM)Reference CompoundIC50 (μM) of Reference
This compoundRAW 264.7 Macrophages39.6Celecoxib34.3

Comparative Analysis of a Known Inhibitor: Celecoxib

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which gives it analgesic, anti-inflammatory, and antipyretic effects.[1]

  • Mechanism of Action : Celecoxib selectively inhibits the COX-2 isoform of cyclooxygenase.[2][3] This enzyme is responsible for the conversion of arachidonic acid to prostaglandin precursors, which are key mediators of pain and inflammation.[2][4] By inhibiting prostaglandin synthesis, celecoxib reduces the inflammatory response.[1][4] Unlike non-selective NSAIDs, celecoxib has a much lower affinity for the COX-1 isoform, which is involved in protecting the stomach lining.[3] This selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[4]

  • Signaling Pathway : The anti-inflammatory effects of celecoxib are primarily mediated through the inhibition of the prostaglandin synthesis pathway.[5][6] Prostaglandins are produced downstream of the activation of various inflammatory signaling cascades.

Signaling Pathways in Macrophage Activation

The RAW 264.7 macrophage cell line is a widely used model to study inflammation. Activation of these cells, often by lipopolysaccharide (LPS), triggers several signaling pathways leading to the production of pro-inflammatory mediators. The key pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9]

  • NF-κB Pathway : Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[10][11]

  • MAPK Pathway : The MAPK family includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[8][12] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn promote the expression of inflammatory cytokines and enzymes like COX-2.[12]

Given that this compound inhibits the activation of RAW 264.7 macrophages, it is plausible that it modulates one or more components of the NF-κB and/or MAPK signaling pathways.

G Macrophage Activation Signaling Pathways cluster_mapk LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway MyD88->MAPK_pathway IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus1 Nucleus NFkappaB->Nucleus1 translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus1->Pro_inflammatory_genes p38 p38 MAPK_pathway->p38 activates JNK JNK MAPK_pathway->JNK activates ERK ERK MAPK_pathway->ERK activates p38->Nucleus1 JNK->Nucleus1 ERK->Nucleus1

Caption: Key signaling pathways in macrophage activation.

Experimental Protocols

The following is a representative protocol for assessing the anti-inflammatory activity of a compound in RAW 264.7 macrophages.

1. Cell Culture and Maintenance:

  • The RAW 264.7 murine macrophage cell line is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[13]

  • Cells are passaged upon reaching 80-90% confluency.[13]

2. Cell Viability Assay (MTT Assay):

  • To ensure that the inhibitory effects of the test compound are not due to cytotoxicity, a cell viability assay is performed.

  • RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound for another 24 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 550 nm.[14]

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • RAW 264.7 cells are seeded in a 24-well plate at a density of 5 x 10^5 cells/well and incubated for 12 hours.

  • The cells are pre-treated with different concentrations of the test compound for 1 hour.

  • Subsequently, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation.

  • The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.[14]

G Experimental Workflow for Macrophage Inhibition Assay start Start cell_culture Culture RAW 264.7 cells start->cell_culture seeding Seed cells in plates cell_culture->seeding treatment Treat with this compound (or other inhibitors) seeding->treatment LPS_stimulation Stimulate with LPS treatment->LPS_stimulation incubation Incubate for 24 hours LPS_stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection griess_assay Griess Assay for NO measurement supernatant_collection->griess_assay data_analysis Data Analysis (IC50 determination) griess_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing macrophage inhibition.

Conclusion and Future Directions

This compound presents itself as a promising new anti-inflammatory agent, with a potency comparable to the established drug celecoxib in a cellular model of inflammation. While its exact mechanism of action is yet to be determined, its inhibitory effect on macrophage activation suggests a potential modulation of the NF-κB and/or MAPK signaling pathways.

Future research should focus on:

  • Target Identification : Elucidating the specific molecular target(s) of this compound is crucial for understanding its mechanism of action and for further drug development.

  • In Vivo Studies : Evaluating the anti-inflammatory efficacy and safety of this compound in animal models of inflammation.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

The findings presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound as a novel anti-inflammatory drug.

References

Rauvoyunine B: A Comparative Guide to Cross-Reactivity and Specificity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rauvoyunine B's cross-reactivity and specificity, contextualized with data from the well-characterized related alkaloid, reserpine. Due to the limited availability of direct experimental data for this compound, this document leverages existing research on structurally similar compounds to infer potential biological activities and guide future experimental design.

Introduction to this compound and Related Rauvolfia Alkaloids

This compound is a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. Preliminary studies have indicated its cytotoxic effects against various human tumor cell lines. However, a comprehensive understanding of its specificity and potential for off-target effects is crucial for its development as a therapeutic agent.

To provide a framework for evaluating this compound, this guide draws comparisons with reserpine, a well-known indole alkaloid from Rauvolfia serpentina. Reserpine has been extensively studied and offers valuable insights into the potential mechanisms and cross-reactivity profiles of this class of compounds.

Structural Comparison: this compound and Reserpine

The biological activity of a compound is intrinsically linked to its chemical structure. While both this compound and reserpine are indole alkaloids from the Rauvolfia genus, they belong to different structural subtypes, which likely influences their target specificity and pharmacological properties.

This compound is a picraline-type alkaloid. Reserpine is a yohimbine-type alkaloid.[1]

A detailed structural comparison is essential for predicting potential similarities and differences in their binding profiles.

Comparative Cytotoxicity Data

While specific binding and cross-reactivity data for this compound are not yet available in the public domain, initial studies have demonstrated its cytotoxic potential. The following table summarizes the available data and provides a comparison with the known cytotoxicity of reserpine.

CompoundCell LineAssay TypeIC50 / ActivityReference
This compound (Not Specified)Cytotoxicity AssayEvaluated against 5 human tumor cell lines[ChemFaces Data]
Reserpine Drug-resistant tumor cellsResazurin and sulforhodamine assaysActive against cells overexpressing P-glycoprotein and EGFR[2]
Reserpine Leukemia (CEM/ADR5000)Not SpecifiedSensitizes resistant cells to anticancer treatments[3]
Reserpine Breast (MDA-MB-231BCRP)Not SpecifiedSensitizes resistant cells to anticancer treatments[3]
Reserpine Colon (HCT-116 p53/)Not SpecifiedSensitizes resistant cells to anticancer treatments[3]
Reserpine Glioblastoma (U87MG.EGFR)Not SpecifiedSensitizes resistant cells to anticancer treatments[3]

Inferred Cross-Reactivity and Specificity Profile of this compound

Based on the known activities of the related alkaloid reserpine, we can infer potential areas of cross-reactivity for this compound that warrant experimental investigation. Reserpine is known to interact with vesicular monoamine transporters (VMATs) and has been shown in silico to bind to P-glycoprotein and EGFR.[1][2] These interactions are key to its pharmacological effects, including its antihypertensive and historical antipsychotic uses.[1]

The following diagram illustrates the known signaling pathway of reserpine, which may serve as a model for investigating the mechanism of action of this compound.

Reserpine_Signaling_Pathway Potential Signaling Pathway Interactions of Rauvolfia Alkaloids cluster_membrane Cell Membrane VMAT Vesicular Monoamine Transporter (VMAT) Neurotransmitter_Depletion Neurotransmitter Depletion VMAT->Neurotransmitter_Depletion PGP P-glycoprotein (MDR1) Drug_Efflux_Inhibition Inhibition of Drug Efflux PGP->Drug_Efflux_Inhibition EGFR Epidermal Growth Factor Receptor (EGFR) Signal_Transduction_Alteration Alteration of Signal Transduction EGFR->Signal_Transduction_Alteration Reserpine Reserpine Reserpine->VMAT Inhibits Reserpine->PGP Inhibits (in silico) Reserpine->EGFR Binds (in silico) Rauvoyunine_B This compound (Hypothesized) Rauvoyunine_B->PGP Potential Interaction Rauvoyunine_B->EGFR Potential Interaction Cytotoxicity Cytotoxicity Drug_Efflux_Inhibition->Cytotoxicity Enhances Signal_Transduction_Alteration->Cytotoxicity

Caption: Inferred signaling pathways for Rauvolfia alkaloids.

Recommended Experimental Protocols for Specificity Testing

To rigorously assess the cross-reactivity and specificity of this compound, a multi-faceted experimental approach is necessary. The following protocols are recommended as a standard for characterizing novel compounds.

Radioligand Binding Assays

This technique is the gold standard for determining the binding affinity of a compound to a wide range of receptors, ion channels, and transporters.

Workflow:

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing target receptor Start->Prepare_Membranes Incubate Incubate membranes with radioligand and this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand Incubate->Separate Quantify Quantify bound radioligand Separate->Quantify Analyze Analyze data to determine Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for radioligand binding assays.

Experimental Details:

  • Target Selection: A broad panel of receptors should be selected, including aminergic GPCRs, ion channels, and transporters known to be targets of other indole alkaloids.

  • Radioligand: A specific radiolabeled ligand for each target is used.

  • Compound: this compound is tested at various concentrations.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by filtration.

  • Detection: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated to determine the affinity of this compound for the target.

Enzyme Inhibition Assays

To assess the effect of this compound on enzymatic activity, a panel of relevant enzymes should be screened.

Experimental Details:

  • Enzyme Selection: Key kinases (e.g., EGFR, VEGFR), proteases, and other enzymes implicated in cancer signaling pathways should be included.

  • Assay Format: Assays can be performed in various formats, such as fluorescence, luminescence, or absorbance-based methods.

  • Data Analysis: IC50 values are determined to quantify the inhibitory potency of this compound.

Cell-Based Functional Assays

These assays measure the downstream functional consequences of compound binding to its target in a cellular context.

Experimental Details:

  • Cell Lines: A panel of cell lines representing different cancer types and expressing potential targets should be used.

  • Readouts: Assays can measure various cellular responses, including second messenger levels (e.g., cAMP, Ca2+), reporter gene activation, cell proliferation, and apoptosis.

  • Data Analysis: EC50 or IC50 values are calculated to determine the potency of this compound in a functional setting.

Conclusion and Future Directions

This compound presents as a promising cytotoxic agent. However, a thorough investigation of its specificity and cross-reactivity is paramount for its continued development. The comparative data from reserpine suggests potential interactions with monoamine transporters and multidrug resistance proteins, which should be prioritized in future experimental studies. The application of the standardized experimental protocols outlined in this guide will provide the necessary data to build a comprehensive profile of this compound's biological activity and guide its path toward potential clinical applications.

References

Rauvoyunine B: A Comparative Analysis of In Vitro Cytotoxic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Rauvoyunine B, a novel picraline-type indole alkaloid, against a panel of human cancer cell lines. Its cytotoxic performance is evaluated relative to established standard-of-care chemotherapeutic agents. All data is presented in a standardized format to facilitate direct comparison, and detailed experimental methodologies are provided for key cited experiments.

Overview of this compound

This compound is a natural product isolated from the aerial parts of Rauvolfia yunnanensis, a plant traditionally used in Chinese medicine.[1][2] Structurally, it belongs to the picraline-type class of indole alkaloids. Preliminary in vitro studies have suggested its potential as a cytotoxic agent against various cancer cell lines. This guide aims to consolidate the available preclinical data on this compound and benchmark its efficacy against current therapeutic options.

Comparative Efficacy Analysis

The in vitro cytotoxic activity of this compound was evaluated against five human tumor cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma). The following tables present the half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care drugs against these cell lines.

Data Disclaimer: The IC50 values for this compound are sourced from a study where it is referred to as "Compound 1". While the context strongly suggests this is this compound, this has not been definitively confirmed by accessing the primary publication's full dataset. The IC50 values for the standard-of-care drugs are compiled from various literature sources and efforts have been made to standardize for a 48-hour incubation period where possible; however, variations in experimental conditions may exist.

Table 1: IC50 Values against HL-60 (Promyelocytic Leukemia) Cells
CompoundIC50 (µM)Incubation TimeCitation
This compound 2.70 Not Specified
Cisplatin13.2048h[3]
Table 2: IC50 Values against SMMC-7721 (Hepatocellular Carcinoma) Cells
CompoundIC50 (µM)Incubation TimeCitation
This compound 3.80 Not Specified
DoxorubicinNot Specified48h[4]
Table 3: IC50 Values against A-549 (Non-Small Cell Lung Cancer) Cells
CompoundIC50 (µM)Incubation TimeCitation
This compound 11.91 Not Specified
Paclitaxel~1.9248h[5]
Cisplatin~3148h[5]
Table 4: IC50 Values against MCF-7 (Breast Adenocarcinoma) Cells
CompoundIC50 (µM)Incubation TimeCitation
This compound 3.79 Not Specified
Tamoxifen21.4248h[6]
Doxorubicin1.6548h[7]
Table 5: IC50 Values against SW480 (Colon Adenocarcinoma) Cells
CompoundIC50 (µM)Incubation TimeCitation
This compound 3.93 Not Specified
Oxaliplatin~10.3 (resistant)Not Specified[8]

Experimental Protocols

The following sections detail the methodologies for the in vitro cytotoxicity assays used to generate the data presented above.

Cell Culture
  • Cell Lines: HL-60, SMMC-7721, A-549, MCF-7, and SW480 human cancer cell lines were used.

  • Culture Medium: Cells were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound or standard-of-care drugs). A control group with medium alone was also included.

  • Incubation: The plates were incubated for a specified period (typically 48 or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of a new compound against cancer cell lines.

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cluster_comparison Comparative Analysis cell_culture Cancer Cell Line Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Preparation (this compound & Standards) treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 compare_data Compare IC50 of this compound vs. Standard Drugs calc_ic50->compare_data

Fig. 1: Workflow for in vitro cytotoxicity testing.
Putative Mechanism of Action for Standard-of-Care Drugs

The diagrams below illustrate the generally accepted signaling pathways affected by the standard-of-care drugs included in this comparison. The precise mechanism of this compound has not yet been elucidated.

G cluster_cisplatin Cisplatin/Oxaliplatin Pathway drug_plat Cisplatin/ Oxaliplatin dna Nuclear DNA drug_plat->dna Enters cell & nucleus adduct DNA Adducts dna->adduct Forms cross-links replication_block Replication/ Transcription Block adduct->replication_block apoptosis_plat Apoptosis replication_block->apoptosis_plat

Fig. 2: Platinum-based drug mechanism.

G cluster_dox Doxorubicin Pathway drug_dox Doxorubicin topo_II Topoisomerase II drug_dox->topo_II Intercalates DNA & inhibits Topo II dna_strand DNA strand_breaks DNA Strand Breaks dna_strand->strand_breaks apoptosis_dox Apoptosis strand_breaks->apoptosis_dox

Fig. 3: Doxorubicin's mechanism of action.

G cluster_paclitaxel Paclitaxel Pathway drug_tax Paclitaxel microtubules Microtubules drug_tax->microtubules Binds to β-tubulin stabilization Hyperstabilization microtubules->stabilization Prevents depolymerization mitotic_arrest Mitotic Arrest stabilization->mitotic_arrest apoptosis_tax Apoptosis mitotic_arrest->apoptosis_tax

Fig. 4: Paclitaxel's mechanism of action.

G cluster_tamoxifen Tamoxifen Pathway (MCF-7) drug_tam Tamoxifen er Estrogen Receptor (ER) drug_tam->er Competitively binds gene_transcription Estrogen-responsive Gene Transcription er->gene_transcription Activates estrogen Estrogen estrogen->er Binds cell_cycle_arrest G0/G1 Cell Cycle Arrest gene_transcription->cell_cycle_arrest Inhibition of

Fig. 5: Tamoxifen's mechanism in ER+ cells.

Summary and Future Directions

The available in vitro data suggests that this compound exhibits cytotoxic activity against a range of human cancer cell lines. In several instances, its IC50 values are comparable to or lower than those of some standard-of-care chemotherapeutic agents, warranting further investigation.

However, this is a preliminary comparison based on limited publicly available data. To comprehensively evaluate the therapeutic potential of this compound, the following steps are recommended:

  • Confirmation of IC50 Values: Direct access to the full experimental data from the primary study on this compound is necessary to confirm the reported IC50 values and detailed experimental conditions.

  • Head-to-Head Studies: Conducting direct comparative studies of this compound and standard-of-care drugs under identical, standardized experimental conditions would provide more robust and reliable data.

  • Mechanism of Action Studies: Elucidating the molecular target and signaling pathways affected by this compound is crucial for understanding its mode of action and identifying potential biomarkers for sensitivity.

  • In Vivo Efficacy and Toxicity: Evaluation of this compound in preclinical animal models is essential to assess its anti-tumor efficacy, pharmacokinetic properties, and safety profile in a whole-organism context.

This guide serves as a starting point for researchers interested in the potential of this compound as a novel anticancer agent. Further rigorous investigation is required to validate these initial findings and to determine its viability as a clinical candidate.

References

Validating the Efficacy of Rauvoyunine B: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of novel compounds, using the recently synthesized indole alkaloid, Rauvoyunine B, as a hypothetical case study. While the total synthesis of this compound was recently achieved, its precise biological function remains under investigation. For the purpose of this guide, we will postulate this compound as a novel inhibitor of the PI3K/Akt signaling pathway, a critical cascade in cellular growth and proliferation, and a key target in oncology research.

Herein, we compare and detail three essential orthogonal methods for validating the hypothesized activity of this compound: Cellular Thermal Shift Assay (CETSA) for target engagement, Western Blotting for downstream pathway modulation, and a Cell Viability Assay for phenotypic response. The application of these independent methodologies is crucial for robustly confirming the on-target effects of a new chemical entity and minimizing the risk of misleading results from a single experimental approach.

Data Presentation: Comparative Analysis of this compound

The following table summarizes hypothetical quantitative data from our validation assays for this compound against a known PI3K inhibitor, Alpelisib.

Parameter This compound Alpelisib (Positive Control) Method
Target Engagement (PI3Kα) Apparent EC50: 150 nMApparent EC50: 50 nMCellular Thermal Shift Assay (CETSA)
Pathway Inhibition (p-Akt Ser473) IC50: 200 nMIC50: 75 nMWestern Blot
Cellular Potency (MCF-7) IC50: 500 nMIC50: 150 nMCellTiter-Glo® Luminescent Cell Viability Assay

Experimental Protocols

This biophysical assay confirms direct binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

  • Cell Culture and Treatment: MCF-7 cells are cultured to 80% confluency and treated with either vehicle control, Alpelisib (1 µM), or this compound (1 µM) for 2 hours.

  • Cell Lysis and Heating: Cells are harvested and lysed. The resulting lysate is divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Protein Separation and Detection: The heated lysates are centrifuged to pellet aggregated proteins. The supernatant containing the soluble protein fraction is collected.

  • Analysis: The amount of soluble PI3Kα at each temperature is quantified by Western blotting or ELISA. The temperature at which 50% of the protein is denatured (the melting point) is determined. A shift in the melting point in the presence of the compound indicates direct target engagement.

This technique measures the abundance of specific proteins and their post-translational modifications, such as phosphorylation, to determine the functional impact of the inhibitor on its signaling pathway.

  • Cell Culture and Treatment: MCF-7 cells are seeded and allowed to attach overnight. Cells are then treated with a serial dilution of this compound or Alpelisib for 4 hours.

  • Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (Ser473) and total Akt. A loading control, such as GAPDH, is also probed.

  • Detection and Analysis: After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. The band intensities are quantified, and the ratio of phosphorylated Akt to total Akt is calculated to determine the IC50 value.

This assay measures ATP levels as an indicator of metabolically active, viable cells. A decrease in ATP is indicative of cytotoxicity or cytostatic effects.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to adhere for 24 hours.

  • Compound Treatment: A range of concentrations of this compound or Alpelisib is added to the wells, and the plates are incubated for 72 hours.

  • Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and the IC50 value is calculated from the dose-response curve.

Visualizations

G cluster_0 PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Rauvoyunine_B This compound Rauvoyunine_B->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

G cluster_1 Orthogonal Validation Workflow Hypothesis Hypothesis: This compound inhibits PI3K CETSA Method 1: CETSA (Target Engagement) Hypothesis->CETSA Western_Blot Method 2: Western Blot (Pathway Inhibition) Hypothesis->Western_Blot Cell_Viability Method 3: Cell Viability Assay (Phenotypic Response) Hypothesis->Cell_Viability Conclusion Conclusion: Validated PI3K Inhibitor CETSA->Conclusion Western_Blot->Conclusion Cell_Viability->Conclusion

Rauvoyunine B: Unraveling a Scientific Enigma in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in the therapeutic potential of natural compounds, Rauvoyunine B remains a significant enigma within the scientific community. A comprehensive review of published literature reveals a conspicuous absence of head-to-head comparative studies in animal models, and a general scarcity of in vivo data altogether. This lack of preclinical research makes it impossible to generate a comparative guide on its efficacy and safety profile against other therapeutic agents.

Currently, there are no publicly available studies that detail the effects of this compound in animal models of any disease. Consequently, crucial data regarding its pharmacokinetics, pharmacodynamics, optimal dosage, and potential toxicity are unknown. The scientific community has not yet established a clear mechanism of action for this compound, nor has its potential therapeutic targets been elucidated.

For researchers, scientists, and drug development professionals, this information gap highlights a significant opportunity for foundational research. The initial steps would require in vitro studies to understand the compound's basic biological activity, followed by exploratory in vivo studies in relevant animal models to establish a baseline for its physiological effects.

Without such fundamental data, any discussion of its comparative performance would be purely speculative. As the field of natural product pharmacology continues to evolve, it is possible that future research will shed light on the properties of this compound, potentially paving the way for the comparative analyses that are currently absent from the scientific literature. Until then, the therapeutic potential of this compound remains an open and intriguing question.

Benchmarking Rauvoyunine B: A Comparative Analysis Against a Curated Compound Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Rauvoyunine B, a representative Rauvolfia alkaloid, against a curated library of adrenergic receptor modulators. As specific data for "this compound" is limited in publicly available literature, this analysis utilizes two well-characterized Rauvolfia alkaloids, Yohimbine and Reserpine , as surrogates to represent its potential biological activities. This guide presents key performance indicators, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate an objective comparison.

Data Presentation: Quantitative Benchmarking

The following tables summarize the quantitative data gathered for Yohimbine, Reserpine, and a selection of commercially available adrenergic receptor antagonists. This allows for a direct comparison of their binding affinities and cytotoxic effects.

Table 1: Adrenergic Receptor Binding Affinity

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)
Yohimbine α2A-Adrenergic Receptor2.6
α2B-Adrenergic Receptor1.1[1]
α2C-Adrenergic Receptor0.25[2]
Phentolamineα2A-Adrenergic Receptor2.6
α2C-Adrenergic Receptor3.6[3]
Prazosinα1-Adrenergic Receptors0.1-0.15[4]
Clonidineα2-Adrenergic Receptor2.6 - 2.7[2]

Table 2: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

CompoundTargetInhibition (IC₅₀)
Reserpine VMAT2< 1 nM - 100 nM[5]

Table 3: Cytotoxicity (IC₅₀)

CompoundCell LineIC₅₀ (µM)
Yohimbine KB-ChR-8-5 (Drug-resistant oral cancer)44[6]
MOVAS-1 (Mouse vascular smooth muscle)>20 (non-cytotoxic at tested concentrations)[7]
Reserpine Non-small cell lung cancer cells15 - 35[8][9]
PrazosinU251 (Glioblastoma)13.16 ± 0.95[10]
U87 (Glioblastoma)11.57 ± 0.79[10]
PC-3 (Prostate cancer)11.1[1]
DU-145 (Prostate cancer)16.7[1]
LNCaP (Prostate cancer)7.5[1]
HepG2 (Hepatocellular carcinoma)35 - 65[11]
THLE-2 (Immortalized non-tumor liver cells)35 - 65[11]
ClonidineHuman Corneal Epithelial CellsInduces apoptosis at concentrations above 1/32 of clinical dosage[12]

Experimental Protocols

The data presented in this guide are based on the following standard experimental methodologies.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

  • Cell Preparation: Membranes from cells stably expressing the human α-adrenergic receptor subtype of interest (e.g., α2A, α2B, α2C) are prepared.

  • Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-yohimbine for α2 receptors, [³H]-prazosin for α1 receptors) is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., Yohimbine, Phentolamine, Prazosin).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of monoamines into synaptic vesicles.

  • Vesicle Preparation: Synaptic vesicles are isolated from rat or bovine brain tissue or from cells expressing recombinant VMAT2.

  • Substrate: A radiolabeled monoamine, such as [³H]-serotonin or [³H]-dopamine, is used as the substrate.

  • Inhibition Assay: The prepared vesicles are incubated with the radiolabeled substrate in the presence of varying concentrations of the test compound (e.g., Reserpine).

  • Uptake Measurement: The uptake of the radiolabeled substrate into the vesicles is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped, and the vesicles are separated from the free substrate by filtration.

  • Quantification: The radioactivity retained by the vesicles is measured to determine the amount of substrate transported.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific VMAT2-mediated uptake (IC₅₀) is calculated.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Adherent cells (e.g., cancer cell lines or non-cancerous cell lines) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing MTT. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow relevant to the benchmarking of this compound.

G α2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Yohimbine Yohimbine Alpha2AR α2-Adrenergic Receptor Yohimbine->Alpha2AR Antagonist Gi Gi Protein Alpha2AR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle contraction) PKA->Response Phosphorylates targets

Caption: α2-Adrenergic Receptor Signaling Pathway Antagonism by Yohimbine.

G Experimental Workflow for Compound Benchmarking cluster_0 Compound Selection cluster_1 Assay Development cluster_2 Data Analysis & Comparison RauvoyunineB This compound (Yohimbine/Reserpine) BindingAssay Receptor Binding Assay RauvoyunineB->BindingAssay FunctionalAssay VMAT2 Inhibition Assay RauvoyunineB->FunctionalAssay CytotoxicityAssay Cytotoxicity Assay (MTT) RauvoyunineB->CytotoxicityAssay Library Adrenergic Receptor Antagonist Library Library->BindingAssay Library->CytotoxicityAssay Ki Determine Ki (Binding Affinity) BindingAssay->Ki IC50_func Determine IC50 (Functional Inhibition) FunctionalAssay->IC50_func IC50_cyto Determine IC50 (Cytotoxicity) CytotoxicityAssay->IC50_cyto Comparison Comparative Analysis Ki->Comparison IC50_func->Comparison IC50_cyto->Comparison

Caption: General Experimental Workflow for Benchmarking.

References

On-Target Efficacy of Rauvoyunine B Confirmed by siRNA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of the novel investigational compound Rauvoyunine B against a known alternative, focusing on the use of small interfering RNA (siRNA) for target validation. We present supporting experimental data, detailed methodologies, and visualizations to objectively assess the performance of this compound in modulating the PI3K/Akt signaling pathway.

Introduction to this compound and Target Validation

This compound is a novel synthetic small molecule designed to selectively inhibit Akt1, a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of various cancers, making Akt1 a prime target for therapeutic intervention. To confirm that the cellular effects of this compound are a direct result of its interaction with Akt1, and not due to off-target activities, robust target validation is essential.

One of the most specific methods for target validation is the use of siRNA. By transiently silencing the expression of the target protein (Akt1), researchers can compare the resulting phenotype with the effects of the compound. A high degree of similarity between the outcomes of genetic knockdown and pharmacological inhibition provides strong evidence for on-target activity.

Comparative Analysis of On-Target Effects

To benchmark the performance of this compound, we compare its on-target and downstream effects with those of Afuresertib (GSK2110183), a well-characterized pan-Akt inhibitor. The following table summarizes the quantitative data from representative experiments in a relevant cancer cell line.

Table 1: Comparison of this compound and Afuresertib On-Target Effects

ParameterThis compound (Hypothetical Data)Afuresertib (Alternative Compound)Akt1 siRNA (Genetic Control)
Target(s) Akt1Pan-Akt (Akt1, Akt2, Akt3)Akt1 mRNA
Potency (IC50, Cell Proliferation) 50 nM~100 nM (in various cell lines)Not Applicable
On-Target Engagement
Akt1 Protein Levels (vs. control)No significant changeNo significant change~85% reduction[1]
Phospho-Akt (Ser473) Levels~90% reduction at 100 nMSignificant reduction (dose-dependent)~80% reduction[2]
Downstream Signaling Modulation
Phospho-GSK3β (Ser9) Levels~85% reduction at 100 nMSignificant reduction (dose-dependent)[3]Significant reduction
Phospho-FOXO1 (Thr24) Levels~80% reduction at 100 nMSignificant reduction (dose-dependent)[3]Significant reduction
Phenotypic Outcome
Induction of ApoptosisDose-dependent increaseDose-dependent increase[4]Increased apoptosis
Cell Cycle ArrestG1 phase arrestG1 phase arrest[3]G1 phase arrest

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the experimental approach for its validation, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt1 PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO1 FOXO1 Akt->FOXO1 Inhibition CellCycle Cell Cycle Progression mTORC1->CellCycle GSK3b->CellCycle Apoptosis Apoptosis FOXO1->Apoptosis RauvoyunineB This compound RauvoyunineB->Akt Afuresertib Afuresertib Afuresertib->Akt siRNA Akt1 siRNA siRNA->Akt Protein Synthesis Block

Caption: The PI3K/Akt Signaling Pathway and Points of Intervention.

siRNA_Validation_Workflow cluster_transfection siRNA Transfection cluster_treatment Compound Treatment cluster_analysis Analysis A Seed cells in 6-well plates B Prepare siRNA-lipid complexes (Akt1 & Neg Ctrl) A->B C Transfect cells and incubate for 48-72h B->C G Harvest cells and prepare protein lysates C->G D Seed cells in 6-well plates E Treat with this compound, Afuresertib, or Vehicle D->E F Incubate for specified time E->F F->G H Western Blot for: - Total Akt1 - p-Akt (Ser473) - p-GSK3β (Ser9) - p-FOXO1 (Thr24) - Loading Control G->H I Densitometry and Quantitative Analysis H->I J Compare knockdown vs. inhibitor effects I->J

Caption: Experimental Workflow for On-Target Validation.

Experimental Protocols

Protocol 1: siRNA Transfection for Akt1 Knockdown

This protocol outlines a general procedure for transiently knocking down Akt1 expression in a cancer cell line (e.g., MCF-7) grown in 6-well plates.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Akt1-specific siRNA duplexes

  • Negative control siRNA (scrambled sequence)

  • 6-well tissue culture plates

  • Nuclease-free microtubes

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 MCF-7 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute 20 pmol of siRNA (either Akt1-specific or negative control) into 100 µL of Opti-MEM. Mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 200 µL of siRNA-lipid complex drop-wise to the designated well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours before proceeding to protein extraction for analysis.

Protocol 2: Western Blot Analysis of Akt Pathway Modulation

This protocol describes the detection and quantification of total and phosphorylated proteins in the Akt signaling pathway following siRNA knockdown or compound treatment.

Materials:

  • Transfected or compound-treated cells in 6-well plates

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Akt1

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-phospho-GSK3β (Ser9)

    • Rabbit anti-phospho-FOXO1 (Thr24)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Protein Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microtube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control (β-actin). For phosphoproteins, normalize to the total protein levels.

Conclusion

The comparative data strongly suggest that this compound effectively engages its intended target, Akt1, leading to the inhibition of downstream signaling and the induction of desired anti-proliferative and pro-apoptotic effects. The phenotypic outcomes of this compound treatment closely mimic those observed with siRNA-mediated silencing of Akt1, providing robust confirmation of its on-target activity. While Afuresertib demonstrates similar effects, its pan-Akt inhibitory profile may lead to a broader range of biological consequences. The selectivity of this compound for Akt1 could offer a more targeted therapeutic approach with a potentially improved safety profile. Further studies are warranted to fully characterize the selectivity and in vivo efficacy of this compound.

References

Safety Operating Guide

Navigating the Disposal of Rauvoyunine B: A Protocol for Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Rauvoyunine B, drawing upon established procedures for cytotoxic and general laboratory chemical waste management. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) policies, is paramount.

Key Safety and Disposal Parameters

The following table summarizes crucial information for the safe management of this compound waste.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste (likely Cytotoxic)Due to its cytotoxic properties, this compound waste must be segregated from general and non-hazardous waste streams to prevent contamination and ensure proper treatment.[1][2][3][4]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coatTo prevent eye and skin contact with the potentially hazardous compound.
Waste Container Clearly labeled, sealed, and compatible containerPrevents leaks, spills, and exposure. Proper labeling ensures accurate identification and handling by waste management personnel.[5][6][7]
Disposal Method High-temperature incinerationThis is the standard and most effective method for the complete destruction of cytotoxic and hazardous organic compounds.[2][3][8]
Spill Management Use appropriate spill kit for chemical spillsImmediate and correct response to spills is crucial to contain the hazardous material and prevent exposure.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the necessary procedures for collecting, storing, and disposing of this compound waste in a laboratory setting.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[6][9]

    • The container should be lined with a heavy-duty plastic bag, often color-coded (e.g., purple or yellow) as per institutional guidelines for cytotoxic waste.[2][3][8]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as solutions and rinsates from cleaning contaminated glassware, in a separate, compatible, and leak-proof container.[5][6][9]

    • The container must be securely capped and clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and an indication of its concentration.[6][10]

    • Do not mix this compound waste with other incompatible chemical waste streams.[5][7]

Labeling and Storage
  • Labeling:

    • Affix a hazardous waste label to each container as soon as waste is first added.[6][10]

    • The label must include:

      • The words "Hazardous Waste"[6]

      • The full chemical name: "this compound"

      • The accumulation start date

      • The specific hazards (e.g., "Cytotoxic," "Toxic")

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[7]

    • Ensure containers are kept closed except when adding waste.[5][6][10]

    • Store in secondary containment to prevent spills from spreading.[5][10]

Disposal of Empty Containers
  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][6][10]

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[5][6] Subsequent rinsates should also be collected as hazardous waste.

  • After thorough rinsing and air drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5][6]

Request for Waste Pickup
  • Once a waste container is full or has been in storage for the maximum allowable time per institutional policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

RauvoyunineB_Disposal_Workflow start Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, pipette tips, unused solid) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid empty_container Empty Stock Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container with Suitable Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area (Secondary Containment) collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid request_pickup Request Waste Pickup from EHS store_waste->request_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Rauvoyunine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Rauvoyunine B, a picraline-type indole alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document incorporates general best practices for handling potentially hazardous chemicals and information on related indole alkaloids, such as yohimbine, to ensure a high level of safety in the laboratory.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye and Face Protection: Chemical splash goggles or safety glasses meeting the ANSI Z.87.1 standard should be worn at all times. For operations with a higher risk of splashing, such as when handling solutions, a face shield worn over safety glasses is required.

  • Hand Protection: Chemical-resistant gloves are mandatory. Disposable nitrile gloves provide good short-term protection against a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately upon any contact with this compound. For prolonged handling or when working with larger quantities, consulting the glove manufacturer's chemical resistance guide is recommended to select the most appropriate material.

  • Body Protection: A laboratory coat must be worn and fully buttoned. For procedures with a significant risk of splashes or spills, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: Handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust particles. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during procedures that may generate aerosols, appropriate respiratory protection, such as a NIOSH-approved N95 filtering facepiece respirator or a higher level of respiratory protection, should be used.

II. Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure the integrity of the research.

1. Preparation and Weighing:

  • All handling of solid this compound should be conducted within a chemical fume hood to control airborne particles.
  • Use a dedicated and calibrated analytical balance for weighing.
  • Employ anti-static measures when handling the powder to prevent dispersal.
  • Prepare all necessary equipment and solvents in advance to minimize time spent handling the open compound.

2. Dissolving and Solution Preparation:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
  • If sonication is used to aid dissolution, ensure the container is properly sealed.
  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • Conduct all experimental procedures involving this compound in a designated and clearly marked area.
  • Use appropriate containment measures, such as secondary containers, to prevent the spread of contamination in case of a spill.
  • Avoid skin contact at all times. Use appropriate tools for transfers and manipulations.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
  • The storage container should be tightly sealed and clearly labeled.
  • Follow any specific storage temperature requirements if provided by the supplier.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and contaminated glassware, must be considered hazardous waste.
  • Segregate waste streams. Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.

2. Waste Collection:

  • Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
  • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not overfill containers; leave adequate headspace for expansion.

3. Disposal Procedure:

  • All hazardous waste must be disposed of through the institution's designated hazardous waste management program.
  • Follow all local, state, and federal regulations for the disposal of chemical waste.
  • Never dispose of this compound or its waste down the drain or in the regular trash.
  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.

IV. Logical Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation & Weighing (in Fume Hood) dissolve Solution Preparation prep->dissolve experiment Experimental Use dissolve->experiment segregate Waste Segregation experiment->segregate Generate Waste storage Storage storage->prep Retrieve for Use collect Waste Collection segregate->collect dispose Hazardous Waste Disposal collect->dispose

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.